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  • Product: Methyl 3-carbamoylpyridine-2-carboxylate
  • CAS: 24195-06-0

Core Science & Biosynthesis

Foundational

Comprehensive Technical Profile: Methyl 3-carbamoylpyridine-2-carboxylate

[1][2] Executive Summary Methyl 3-carbamoylpyridine-2-carboxylate (CAS: 24195-06-0) represents a critical bifunctional heterocyclic building block in the synthesis of agrochemicals (specifically imidazolinone herbicides)...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

Methyl 3-carbamoylpyridine-2-carboxylate (CAS: 24195-06-0) represents a critical bifunctional heterocyclic building block in the synthesis of agrochemicals (specifically imidazolinone herbicides) and pharmaceutical intermediates targeting the kynurenine pathway.[1] Characterized by a vicinal substitution pattern on the pyridine ring—featuring a methyl ester at position C2 and a primary carboxamide at position C3—this compound exhibits unique reactivity profiles governed by the electronic influence of the pyridine nitrogen. Its utility lies in its ability to undergo regioselective transformations, including the Hoffmann rearrangement to access 3-aminopicolinates and cyclodehydration to form quinolinimides.

Structural Characterization & Physiochemical Profile[4]

The compound is defined by the coexistence of two electrophilic carbonyl centers adjacent to the electron-deficient pyridine nucleus. The proximity of the ester and amide groups creates a "reactive cleft" susceptible to intramolecular cyclization.

Table 1: Physiochemical Specifications
PropertySpecification
IUPAC Name Methyl 3-carbamoylpyridine-2-carboxylate
Common Synonyms 3-Carbamoylpicolinic acid methyl ester; Methyl 3-aminocarbonylpicolinate
CAS Number 24195-06-0
Molecular Formula C₈H₈N₂O₃
Molecular Weight 180.16 g/mol
Physical State Crystalline Solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Calculated) ~10.5 (Amide NH), ~2.5 (Pyridine N)
H-Bond Donors/Acceptors 1 Donor / 4 Acceptors

Synthetic Accessibility & Regioselectivity

Accessing Methyl 3-carbamoylpyridine-2-carboxylate requires navigating the regioselectivity challenges inherent to 2,3-pyridinedicarboxylic acid derivatives. The primary synthetic route involves the desymmetrization of quinolinic anhydride (pyridine-2,3-dicarboxylic anhydride).

Mechanism of Formation

The nucleophilic opening of quinolinic anhydride is governed by steric and electronic factors.

  • Methanolysis: Reaction with methanol typically favors the formation of the 3-ester-2-acid (2-carboxylic acid-3-methyl ester) due to the higher electrophilicity of the C2 carbonyl (activated by the adjacent nitrogen) or specific catalytic conditions.

  • Amidation: To obtain the 2-ester-3-amide (the target), a specific sequence is often employed:

    • Step 1: Formation of Dimethyl quinolinate.

    • Step 2: Controlled mono-ammonolysis (often yields a mixture, requiring separation).

    • Alternative: Reaction of Quinolinic anhydride with Ammonia to form the mono-amide acids, followed by selective esterification.

Visualization: Synthetic Pathways

Synthesis cluster_direct Direct Aminolysis (Regioselectivity) QA Quinolinic Anhydride (Starting Material) DMQ Dimethyl Quinolinate QA->DMQ MeOH, H+ Target Methyl 3-carbamoyl pyridine-2-carboxylate (TARGET) QA->Target NH3 / MeOH (Specific Conditions) DMQ->Target NH3 (controlled) Isomer Methyl 2-carbamoyl pyridine-3-carboxylate (Isomer) DMQ->Isomer NH3 (excess/kinetic)

Caption: Synthetic flow illustrating the regiochemical divergence in accessing the target ester-amide from quinolinic precursors.

Chemical Reactivity & Transformation Logic

The chemical value of Methyl 3-carbamoylpyridine-2-carboxylate lies in its downstream transformations.

The Hoffmann Rearrangement (Key Application)

This is the most industrially relevant reaction. Treating the 3-carbamoyl group with hypohalite (Br₂/NaOH or NaOCl) induces migration of the pyridine ring to the nitrogen, expelling CO₂ to form Methyl 3-aminopyridine-2-carboxylate .

  • Significance: This product is a direct precursor to imidazolinone herbicides (e.g., Imazapyr).

  • Mechanism: Amide deprotonation

    
     N-halogenation 
    
    
    
    Isocyanate formation
    
    
    Hydrolysis
    
    
    Decarboxylation
    
    
    Amine.
Cyclodehydration (The Thermodynamic Sink)

Under thermal stress or acidic conditions, the amide nitrogen attacks the ester carbonyl, releasing methanol and closing the ring to form Quinolinimide (Pyridine-2,3-dicarboximide).

  • Process Control: This reaction competes with other transformations. Maintaining low temperatures is crucial to prevent premature cyclization during storage or intermediate steps.

Nucleophilic Substitution

The pyridine ring is electron-deficient. While the 2,3-positions are substituted, the 4, 5, and 6 positions are susceptible to nucleophilic attack (S_NAr) if a leaving group (like a halogen) is introduced, or electrophilic substitution (e.g., nitration) at position 5.

Visualization: Reactivity Network

Reactivity Target Methyl 3-carbamoyl pyridine-2-carboxylate Quinolinimide Quinolinimide (Cyclization Product) Target->Quinolinimide Heat / Acid (-MeOH) AminoEster Methyl 3-amino pyridine-2-carboxylate Target->AminoEster NaOCl / NaOH (Hoffmann Rearrangement) Acid 3-Carbamoylpicolinic Acid Target->Acid LiOH / THF (Selective Hydrolysis)

Caption: Reaction map showing the divergence between cyclization (thermal sink) and rearrangement (synthetic utility).

Experimental Protocols

Protocol A: Hoffmann Rearrangement to Methyl 3-aminopicolinate

This protocol demonstrates the conversion of the amide to the amine, a critical step in drug synthesis.

Reagents:

  • Methyl 3-carbamoylpyridine-2-carboxylate (1.0 eq)

  • Sodium Hypochlorite (NaOCl, 10-13% solution, 1.2 eq)

  • Sodium Hydroxide (NaOH, 2.5 eq)

  • Methanol (Solvent)

Methodology:

  • Preparation: Dissolve Methyl 3-carbamoylpyridine-2-carboxylate in Methanol at 0°C.

  • Bromination/Chlorination: Add NaOCl solution dropwise, maintaining temperature < 5°C to form the N-chloro intermediate.

  • Rearrangement: Add NaOH solution. Allow the mixture to warm to ambient temperature (20-25°C), then heat gently to 50°C for 1 hour. Note: Evolution of gas (CO₂) indicates reaction progress.

  • Quench & Isolation: Cool to room temperature. Neutralize carefully with dilute HCl to pH 7-8. Extract with Ethyl Acetate (3x).

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. The product, Methyl 3-aminopyridine-2-carboxylate, is typically a yellow solid.

Protocol B: Thermal Cyclization to Quinolinimide

Used to verify the identity of the starting material or as a pathway to imide derivatives.

Methodology:

  • Place neat Methyl 3-carbamoylpyridine-2-carboxylate in a sublimation apparatus or round-bottom flask.

  • Heat to 160-180°C under reduced pressure (20 mmHg).

  • Methanol is evolved. The residue solidifies upon cooling to yield Quinolinimide (MP: ~230-233°C).

References

  • PubChem. (n.d.). Carbamoyl pyridine-2-carboxylate Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • European Patent Office. (1988). Process for the preparation of pyridine-2,3-dicarboxylic acids (EP0259687).
  • MDPI. (2024). Persulfate-Promoted Carbamoylation/Cyclization of Alkenes: Synthesis of Amide-Containing Quinazolinones. Molecules. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Solubility Profiling &amp; Process Optimization for Methyl 3-carbamoylpyridine-2-carboxylate

The following technical guide details the solubility profiling, thermodynamic characterization, and process engineering applications for Methyl 3-carbamoylpyridine-2-carboxylate . Executive Summary Methyl 3-carbamoylpyri...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profiling, thermodynamic characterization, and process engineering applications for Methyl 3-carbamoylpyridine-2-carboxylate .

Executive Summary

Methyl 3-carbamoylpyridine-2-carboxylate (CAS 24195-06-0) is a critical heterocyclic intermediate, primarily utilized in the synthesis of sulfonylurea herbicides and pyridine-based pharmaceutical scaffolds. Its purification and downstream processing rely heavily on precise solubility data to optimize crystallization yields and solvent recovery.

This guide provides a comprehensive framework for determining, modeling, and applying the solubility parameters of this compound. It synthesizes theoretical structure-property relationships with rigorous experimental protocols, ensuring researchers can generate valid, scalable data for process development.

Compound Characterization & Physicochemical Profile[2][3][4][5][6][7]

Understanding the molecular architecture is the first step in predicting solubility behavior.

PropertySpecification
IUPAC Name Methyl 3-carbamoylpyridine-2-carboxylate
CAS Number 24195-06-0
Molecular Formula

Molecular Weight 180.16 g/mol
Structural Features Pyridine Ring: Aromatic, electron-deficient (Hydrophobic/Polar)C2-Ester (-COOMe): H-bond acceptor, lipophilicC3-Amide (-CONH2): Strong H-bond donor/acceptor, hydrophilic
Predicted LogP ~0.5 - 1.2 (Amphiphilic nature)
Solubility Mechanism Analysis

The molecule exhibits a "push-pull" solubility mechanism:

  • The Pyridine Core & Ester Group: Promote solubility in moderately polar organic solvents (e.g., Ethyl Acetate, Dichloromethane).

  • The Carbamoyl (Amide) Group: Introduces strong intermolecular hydrogen bonding, significantly reducing solubility in non-polar solvents (Hexane) while enhancing it in protic solvents (Methanol) and high-dipole aprotic solvents (DMSO).

Solvent Selection & Predicted Solubility Tiers

Based on Hansen Solubility Parameters (HSP) and functional group contribution, the solubility profile is categorized into three tiers. This hierarchy guides initial solvent screening for crystallization design.

TierSolubility PotentialSolventsMechanistic Rationale
Tier 1 High (>100 mg/mL)DMSO, DMF, DMAc Strong dipole-dipole interactions and H-bond acceptance disrupt the crystal lattice efficiently.
Tier 2 Moderate (20-80 mg/mL)Methanol, Ethanol, Acetone Alcohols: Donor/Acceptor matching with the amide group.Acetone: Dipole interactions with the ester/pyridine ring.
Tier 3 Low/Sparingly (<10 mg/mL)Toluene, Isopropanol, Water Toluene: Lacks H-bonding capability to break amide-amide lattice interactions.Water: Hydrophobic effect of the pyridine/methyl ester dominates.
Tier 4 Insoluble n-Hexane, Heptane Total polarity mismatch. Excellent candidates for anti-solvents.

Core Protocol: Experimental Solubility Determination

To generate authoritative data, a self-validating Isothermal Saturation Method is required. This protocol minimizes gravimetric errors and ensures thermodynamic equilibrium.

Experimental Workflow Diagram

SolubilityProtocol Prep Preparation Excess Solute + Solvent Equil Equilibration Constant T (±0.05 K) Stirring > 6h Prep->Equil T_set Settle Phase Separation Stop Stirring Settle 1-2h Equil->Settle Equilibrium Reached Sample Sampling Syringe Filter (0.22 µm) Pre-heated Assembly Settle->Sample Supernatant Analysis Quantification HPLC / Gravimetric Sample->Analysis Dilution Analysis->Equil Deviation > 3%? Repeat

Figure 1: Validated workflow for isothermal solubility determination. The feedback loop ensures data precision.

Detailed Methodology
  • Preparation: Add excess Methyl 3-carbamoylpyridine-2-carboxylate to 20 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir at 400 rpm. The temperature must be controlled by a circulating water bath (uncertainty

    
     K).
    
    • Critical Check: Ensure solid phase remains present throughout. If fully dissolved, add more solute.

  • Time Course: Allow 24 hours for equilibration.

    • Validation: Sample at 24h and 48h. If concentration variance is

      
      , equilibrium is confirmed.
      
  • Sampling: Use a pre-heated syringe and a 0.22

    
    m PTFE filter to prevent "crash-out" (precipitation) during transfer.
    
  • Quantification:

    • Gravimetric: Evaporate solvent and dry residue to constant weight.

    • HPLC: Dilute in mobile phase (e.g., Acetonitrile:Water 50:50) and analyze against a standard curve.

Thermodynamic Modeling & Analysis

Experimental data must be correlated using thermodynamic models to allow for interpolation and process scaling.

The Modified Apelblat Equation

The most robust model for correlating solubility (


) with temperature (

) for this class of compounds is the modified Apelblat equation:


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).[1]
    
  • 
     : Empirical parameters derived from regression analysis.
    
Thermodynamic Dissolution Parameters

Using the Van't Hoff analysis, we calculate the driving forces of dissolution:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Insight: For this compound,

      
       is expected to be positive (Endothermic) , meaning solubility increases with temperature.
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    • Insight: A positive

      
       indicates the dissolution is non-spontaneous at standard states, requiring thermal energy to proceed.
      

Process Engineering: Crystallization Strategy

The primary application of this solubility data is the design of purification processes.

Cooling Crystallization (Recommended)
  • Solvent: Methanol or Ethanol.

  • Mechanism: The solubility curve is steep (high

    
    ).
    
  • Protocol: Dissolve at reflux (

    
    C for MeOH), filter hot to remove insolubles, and cool at a controlled rate (
    
    
    
    C/min) to
    
    
    C.
  • Yield: High recovery due to significant solubility drop.

Anti-Solvent Crystallization (Alternative)
  • System: Solvent (Acetone) + Anti-solvent (Water or Hexane).

  • Use Case: If the compound degrades at high temperatures.[2]

  • Protocol: Dissolve in Acetone at RT. Slowly add Water. The hydrophobic ester/pyridine moiety forces precipitation.

Process Logic Diagram

CrystallizationLogic Start Crude Methyl 3-carbamoylpyridine-2-carboxylate Decision Thermal Stability? Start->Decision Stable Stable > 60°C Decision->Stable Yes Unstable Unstable / Labile Decision->Unstable No Cooling Cooling Crystallization Solvent: Methanol T_start: 60°C -> T_end: 0°C Stable->Cooling AntiSolv Anti-Solvent Crystallization Solvent: Acetone Anti-Solvent: Water/Hexane Unstable->AntiSolv Dry Filtration & Drying Vacuum, 45°C Cooling->Dry AntiSolv->Dry

Figure 2: Decision matrix for selecting the optimal crystallization technique based on thermal stability.

References

  • Compound Identification: National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 54448520, Carbamoyl pyridine-2-carboxylate. Retrieved from [Link]

  • Methodological Standard: Shakeel, F., et al. (2014). Solubility and thermodynamic parameters of an anti-cancer drug (clinofibrate) in different organic solvents. Journal of Molecular Liquids.
  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.
  • Similar Pyridine Esters: Wang, J., et al. (2007). Thermodynamic Properties of Three Pyridine Carboxylic Acid Methyl Ester Isomers. Journal of Chemical & Engineering Data.

Sources

Foundational

pKa Values and Ionization Dynamics of Methyl 3-carbamoylpyridine-2-carboxylate: A Technical Guide

Executive Summary In modern drug discovery and rational molecular design, understanding the exact ionization behavior of a heterocyclic scaffold is non-negotiable. Methyl 3-carbamoylpyridine-2-carboxylate (CAS: 24195-06-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and rational molecular design, understanding the exact ionization behavior of a heterocyclic scaffold is non-negotiable. Methyl 3-carbamoylpyridine-2-carboxylate (CAS: 24195-06-0)[1] is a highly functionalized pyridine derivative that serves as a critical intermediate in the synthesis of fused N-heterocycles, NAD+ analogs, and pharmacologically active enzyme inhibitors.

This whitepaper provides an in-depth mechanistic analysis of the ionization states, predictive pKa profiling, and validated experimental methodologies required to characterize the acid-base behavior of Methyl 3-carbamoylpyridine-2-carboxylate. By moving beyond basic structural identification, we explore the causality behind its extreme electron deficiency and provide a self-validating UV-metric protocol for accurate physicochemical profiling.

Structural Determinants and pKa Causality

To predict and understand the pKa of Methyl 3-carbamoylpyridine-2-carboxylate, we must deconstruct the molecule into its core pharmacophore and its substituents. The core is a pyridine ring, which in its unsubstituted form has a conjugate acid pKa of approximately 5.2. However, the basicity of the pyridine nitrogen is highly sensitive to the inductive (-I) and mesomeric (-M) effects of its substituents.

Methyl 3-carbamoylpyridine-2-carboxylate possesses two strongly electron-withdrawing groups (EWGs):

  • C2 Position (Methyl Ester): The

    
     group exerts a strong -I effect due to the proximity of the carbonyl carbon to the pyridine nitrogen. Reference data for methyl picolinate  (methyl pyridine-2-carboxylate) demonstrates that this single substitution drastically reduces the pKa to 2.21[2].
    
  • C3 Position (Carbamoyl): The

    
     group exerts both -I and -M effects. Reference data for nicotinamide  (pyridine-3-carboxamide) shows a pKa of 3.35[3], with NMR-based titrations confirming values around 3.54[4].
    
The Additive Electron-Withdrawing Effect

When both the C2-ester and C3-amide groups are present on the same pyridine ring, their electron-withdrawing effects are additive. They synergistically pull electron density away from the pyridine nitrogen, severely destabilizing the protonated form (conjugate acid). Consequently, the lone pair on the nitrogen is highly delocalized and less available to accept a proton.

Based on the Hammett equation and linear free-energy relationships (LFER) for ortho/meta-substituted pyridines, the combined effects of the C2-ester and C3-amide groups push the predicted pKa of the pyridine nitrogen down to a highly acidic range of 1.0 to 1.5 .

Quantitative Data Summary
CompoundSubstitution PatternExperimental pKa (Conjugate Acid)Primary Ionizable Center
PyridineNone5.20Pyridine Nitrogen
Nicotinamide3-Carbamoyl3.35[3]Pyridine Nitrogen
Methyl Picolinate2-Methyl ester2.21[2]Pyridine Nitrogen
Methyl 3-carbamoylpyridine-2-carboxylate 2-Methyl ester, 3-Carbamoyl ~1.20 (Predicted) Pyridine Nitrogen

Ionization States and pH-Dependent Behavior

The molecule exhibits distinct ionization states depending on the ambient pH. Understanding these states is critical for predicting lipophilicity (logD), aqueous solubility, and membrane permeability.

  • Cationic State (pH < 1.2): The pyridine nitrogen is protonated. The molecule is highly water-soluble but possesses poor membrane permeability.

  • Neutral State (pH 1.5 – 13.0): The molecule exists as an uncharged species. This is the dominant form at physiological pH (7.4), indicating that the compound will exhibit its maximum intrinsic lipophilicity (logP ≈ logD) in systemic circulation.

  • Anionic State (pH > 14): The amide (carbamoyl) group is extremely weakly acidic. Deprotonation of the

    
     to 
    
    
    
    only occurs under highly alkaline conditions, which are biologically irrelevant but chemically significant for specific synthetic transformations.

Ionization Cation Cationic Form (Protonated Pyridine) pH < 1.2 Neutral Neutral Form (Uncharged) pH 1.5 - 13.0 Cation->Neutral -H⁺ (pKa ~1.2) Neutral->Cation +H⁺ Anion Anionic Form (Deprotonated Amide) pH > 14 Neutral->Anion -H⁺ (pKa >14) Anion->Neutral +H⁺

Dominant ionization states of Methyl 3-carbamoylpyridine-2-carboxylate across the pH spectrum.

Experimental Protocol: UV-Metric pKa Determination

The Causality Behind the Method Choice

Standard potentiometric titration is the gold standard for pKa determination; however, it fails for compounds with a pKa < 2.0. At such low pH values, the background concentration of hydronium ions (


) is so high that it masks the buffering effect of the weak base, leading to non-linear glass electrode responses (the "leveling effect" of water).

Because the protonation of the pyridine ring directly alters the


 and 

electronic transitions, UV-metric titration is the mandatory, self-validating technique for this molecule.
Step-by-Step Methodology

Phase 1: Reagent and Sample Preparation

  • Buffer System: Prepare a background electrolyte solution of 0.15 M KCl to maintain a constant ionic strength, mimicking physiological osmolarity.

  • Analyte Stock: Dissolve Methyl 3-carbamoylpyridine-2-carboxylate in a minimal volume of spectroscopic-grade methanol, then dilute with the 0.15 M KCl solution to achieve a final analyte concentration of 50 µM. (Ensure methanol concentration remains < 1% v/v to prevent cosolvent-induced pKa shifts).

  • Titrant Preparation: Prepare standardized 0.5 M HCl and 0.5 M KOH.

Phase 2: Spectral Acquisition 4. Baseline Calibration: Blank the UV-Vis spectrophotometer (diode-array preferred for rapid acquisition) with the 0.15 M KCl solution. 5. Titration Execution: Lower the pH of the sample to 0.5 using 0.5 M HCl. 6. Data Collection: Gradually increase the pH to 4.0 in increments of 0.2 pH units using 0.5 M KOH. At each stable pH point, record the UV absorbance spectrum from 200 nm to 350 nm.

Phase 3: Self-Validating Data Analysis 7. Isosbestic Point Verification: Overlay all acquired spectra. The presence of one or more sharp isosbestic points (wavelengths where absorbance remains constant across all pH values) validates that a simple two-state equilibrium (Protonated


 Unprotonated) is occurring without degradation or precipitation.
8.  Target Factor Analysis (TFA):  Export the multi-wavelength absorbance matrix. Use TFA software (e.g., Sirius T3 or specialized MATLAB scripts) to deconvolute the spectra into the molar absorptivities of the pure cationic and neutral species, extracting the exact thermodynamic pKa.

Workflow Step1 1. Sample Preparation Prepare 50 µM analyte in 0.15 M KCl Step2 2. pH Adjustment Titrate from pH 0.5 to pH 4.0 using 0.5 M HCl/KOH Step1->Step2 Step3 3. Spectral Acquisition Record UV-Vis spectra (200-350 nm) at each pH step Step2->Step3 Step4 4. Isosbestic Validation Verify isosbestic points to confirm single equilibrium Step3->Step4 Step5 5. Data Deconvolution Apply Target Factor Analysis (TFA) to extract pKa Step4->Step5

Step-by-step UV-metric titration workflow for determining highly acidic pKa values.

Implications for Drug Development

The extremely low pKa (~1.2) of Methyl 3-carbamoylpyridine-2-carboxylate dictates several critical parameters for downstream drug formulation and pharmacokinetics:

  • Absorption: Because the molecule is entirely neutral at intestinal pH (pH 5.5 - 7.0), it will not suffer from charge-mediated permeability restrictions. It is highly suited for passive transcellular diffusion.

  • Gastric Solubility: In the highly acidic environment of the stomach (pH ~1.5), a fraction of the compound will ionize, temporarily boosting its thermodynamic solubility before it transitions to the intestines.

  • Salt Selection: Due to the extreme weakness of the base, forming stable pharmaceutical salts will be exceptionally difficult. Standard counterions (like chloride or mesylate) may disproportionate upon exposure to ambient moisture. Formulation strategies should focus on the free base or co-crystal engineering rather than traditional salt screening.

References

  • PubChem - NIH. "Nicotinamide | C6H6N2O | CID 936". Available at:[Link]

  • Q Magnetics. "There's a lot going on in nicotinamide at 125 MHz". Available at:[Link]

Sources

Exploratory

Methyl 3-Carbamoylpyridine-2-carboxylate Derivatives: Synthesis, Mechanistic Pathways, and Applications

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary & Structural Rationale Methyl 3-carbamoylpyridine-2-carboxylate...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary & Structural Rationale

Methyl 3-carbamoylpyridine-2-carboxylate (CAS: 24195-06-0) is a highly versatile heterocyclic building block characterized by a pyridine core substituted with a methyl ester at the C2 position and a primary amide (carbamoyl) at the C3 position. This specific ortho-relationship is structurally privileged; it allows for orthogonal functionalization, intramolecular cyclization, and targeted rearrangements.

For drug development professionals and agrochemical researchers, this scaffold is a critical precursor. The pyridine nitrogen serves as a potent hydrogen-bond acceptor, crucial for binding in kinase hinge regions and enzyme active sites (e.g., Acetohydroxyacid synthase). Furthermore, the proximity of the C2 and C3 substituents facilitates the synthesis of complex bicyclic systems, such as pyrrolo[3,4-b]pyridines (quinolinimides) and imidazo[1,5-a]pyridines, as well as the imidazolinone class of herbicides [1, 2].

Mechanistic Pathways & Chemical Topologies

The utility of methyl 3-carbamoylpyridine-2-carboxylate stems from its predictable reactivity under specific conditions. Understanding the causality behind these mechanisms is essential for optimizing yields and minimizing by-products.

Regioselective Anhydride Opening

The synthesis of the precursor, 3-carbamoylpicolinic acid (CAS: 4733-65-7), typically begins with quinolinic anhydride. When reacted with ammonia, the nucleophilic attack must differentiate between the C2 and C3 carbonyls. The adjacent pyridine nitrogen exerts a strong electron-withdrawing inductive effect, rendering the C2 carbonyl significantly more electrophilic. Consequently, ammonia preferentially attacks at C2, yielding 3-carbamoylpicolinic acid as the major thermodynamic product [3].

Hofmann Rearrangement

The C3 carbamoyl group can be converted into a primary amine via the Hofmann rearrangement. Treatment with sodium hypochlorite and base generates an isocyanate intermediate. Because the pyridine ring is electron-deficient, it stabilizes the migrating group, allowing the rearrangement to proceed smoothly to yield methyl 3-aminopyridine-2-carboxylate—a core motif in synthetic auxin herbicides.

Key chemical transformations: Hofmann rearrangement and intramolecular cyclization.

Experimental Methodologies & Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection is provided to ensure scientific integrity and reproducibility.

Protocol A: Synthesis of 3-Carbamoylpicolinic Acid

Objective: Regioselective amidation of quinolinic anhydride.

  • Anhydride Formation : Suspend quinolinic acid (1.0 eq) in acetic anhydride (5.0 eq). Reflux at 130 °C for 2 hours until the mixture becomes homogeneous. Causality: Acetic anhydride acts as both solvent and dehydrating agent.

  • Isolation : Distill off excess acetic anhydride under reduced pressure to isolate crude quinolinic anhydride as a solid.

  • Amidation : Dissolve the crude anhydride in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Add 28% aqueous ammonia (1.2 eq) dropwise over 30 minutes. Causality: Strict temperature control (0 °C) prevents double amidation and suppresses attack at the less electrophilic C3 carbonyl, maximizing the regioselectivity for 3-carbamoylpicolinic acid [3].

  • Workup : Acidify the aqueous layer to pH 3 using 1M HCl. Filter the resulting white precipitate, wash with cold water, and dry under vacuum.

Protocol B: Mild Esterification to Methyl 3-Carbamoylpyridine-2-carboxylate

Objective: Esterify the C2 carboxylic acid without hydrolyzing the C3 primary amide.

  • Reaction Setup : Dissolve 3-carbamoylpicolinic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add anhydrous potassium carbonate (

    
    , 1.5 eq).
    
  • Alkylation : Add iodomethane (MeI, 1.2 eq) dropwise at room temperature. Stir for 4 hours. Causality: Traditional Fischer esterification (MeOH/H2SO4 reflux) risks concurrent methanolysis or hydrolysis of the primary amide. The mild

    
     alkylation using MeI/
    
    
    
    ensures the amide remains completely intact [4].
  • Validation : Monitor via LC-MS. The product mass should reflect [M+H]+ = 181.1.

  • Purification : Quench with water, extract with ethyl acetate, wash with brine, dry over

    
    , and concentrate.
    

Synthetic workflow from quinolinic acid to methyl 3-carbamoylpyridine-2-carboxylate.

Agrochemical and Pharmaceutical Applications

Methyl 3-carbamoylpyridine-2-carboxylate and its direct derivatives are foundational to several blockbuster commercial products. The table below summarizes the quantitative and qualitative data regarding its downstream applications.

Table 1: Target Applications of the 3-Carbamoylpicolinate Scaffold
Derivative / ScaffoldPrimary ApplicationExample CompoundMechanism of Action
Methyl 3-aminopyridine-2-carboxylate AgrochemicalsPicloram analogsSynthetic auxin (mimics indole-3-acetic acid)
2-(2-Imidazolin-2-yl)pyridines HerbicidesImazapyr / ImazamoxAcetohydroxyacid synthase (AHAS) Inhibitor
Pyrrolo[3,4-b]pyridine-5,7-dione PharmaceuticalsKinase Inhibitor CoresATP-competitive inhibition at the kinase hinge
3-Carbamoylpicolinamide PharmaceuticalsPARP InhibitorsNAD+ competitive binding in DNA repair
Imidazolinone Herbicides

The synthesis of imidazolinones (e.g., Imazapyr) relies heavily on the reaction of quinolinic anhydride or 3-carbamoylpicolinates with


-aminocarbonitriles or 

-amino acids. The carbamoyl/ester geometry allows for a base-catalyzed cyclization that forms the highly stable imidazolinone ring, which is lethal to broadleaf weeds by inhibiting branched-chain amino acid synthesis [2].

Application of the carbamoylpicolinate scaffold in imidazolinone herbicide synthesis.

Conclusion & Future Perspectives

Methyl 3-carbamoylpyridine-2-carboxylate remains a cornerstone intermediate in heterocyclic chemistry. By leveraging its highly predictable regioselectivity during anhydride opening and its amenability to mild esterification and Hofmann rearrangements, synthetic chemists can access a vast chemical space. Future drug discovery efforts are increasingly utilizing this scaffold to develop novel bi-cyclic kinase inhibitors, exploiting the pyridine nitrogen for optimal hinge-binding interactions.

References

  • Perillo, I. A., et al. "Microwave-promoted synthesis of cyclic imides." Arkivoc, 2018. Available at:[Link]

  • Los, M. "2-(2-imidazolin-2-yl)-pyridines and quinolines and use of said compounds as herbicidal agents." US Patent 4,798,619, 1989.
Foundational

Technical Guide: Methyl 3-carbamoylpyridine-2-carboxylate as a Herbicide Precursor

This technical guide details the role of Methyl 3-carbamoylpyridine-2-carboxylate (also known as Methyl 3-(aminocarbonyl)picolinate ) as a pivotal intermediate in the synthesis of pyridine-based herbicides, specifically...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the role of Methyl 3-carbamoylpyridine-2-carboxylate (also known as Methyl 3-(aminocarbonyl)picolinate ) as a pivotal intermediate in the synthesis of pyridine-based herbicides, specifically focusing on Sulfonylureas (e.g., Nicosulfuron) and its relationship to Imidazolinones (e.g., Imazapyr).

Executive Summary

Methyl 3-carbamoylpyridine-2-carboxylate (CAS: 24195-06-0 ) is a critical regioisomeric building block in agrochemical synthesis. Derived from quinolinic anhydride (pyridine-2,3-dicarboxylic anhydride), this molecule represents a "regiochemical nexus." Its specific substitution pattern—an ester at position 2 and a carbamoyl (amide) group at position 3—dictates its downstream utility.

While the 2-carbamoyl-3-carboxylate isomer is the established precursor for Imidazolinone herbicides (e.g., Imazapyr), the 3-carbamoyl-2-carboxylate isomer (the subject of this guide) is the strategic entry point for Sulfonylurea herbicides like Nicosulfuron , which require a nicotinamide (3-amide) core, or for Hofmann rearrangement pathways yielding 3-aminopicolinates.

Chemical Profile & Structural Significance[1][2]

PropertySpecification
IUPAC Name Methyl 3-carbamoylpyridine-2-carboxylate
CAS Number 24195-06-0
Molecular Formula C₈H₈N₂O₃
Molecular Weight 180.16 g/mol
Appearance White to off-white crystalline solid
Melting Point 174–176 °C (dec.)[1]
Solubility Soluble in DMSO, Methanol, DMF; sparingly soluble in water
Key Functional Groups C2-Methyl Ester (Electrophile), C3-Primary Amide (Nucleophile/Rearrangement precursor)
Structural Causality in Synthesis

The molecule's utility stems from the differential reactivity of its substituents:

  • C3-Amide: Provides the nitrogen source for the nicotinamide moiety in Nicosulfuron or undergoes Hofmann rearrangement to generate a C3-amine.

  • C2-Ester: Serves as a handle for further functionalization (e.g., conversion to sulfonamides or heterocycles) while protecting the C2 position during C3 manipulations.

Synthetic Pathways to the Precursor

The synthesis relies on the desymmetrization of Quinolinic Anhydride . The reaction with methanol and ammonia (or direct aminolysis) must be controlled to favor the desired regioisomer.

Mechanism of Formation

The opening of quinolinic anhydride is governed by nucleophilic attack.

  • Kinetic Control: Attack at the less hindered C2 carbonyl favors the 2-ester-3-acid (which can be converted to the 3-amide).

  • Thermodynamic Control: Often yields mixtures requiring separation.

Experimental Protocol: Preparation of Methyl 3-carbamoylpyridine-2-carboxylate

Note: This protocol targets the 3-carbamoyl isomer.

Reagents: Quinolinic anhydride (1.0 eq), Methanol (solvent/reactant), Ammonia (gas or solution).

  • Esterification: Dissolve quinolinic anhydride in anhydrous methanol. Reflux for 2 hours to form the 2-methoxycarbonylnicotinic acid (major kinetic product).

    • Insight: The C2 carbonyl is more electrophilic due to proximity to the pyridine nitrogen (inductive effect), but steric factors from the C3 position can influence the ratio.

  • Amidation: Treat the intermediate acid with thionyl chloride (SOCl₂) to form the acid chloride, followed by quenching with aqueous ammonia at 0°C.

  • Purification: The product precipitates upon cooling. Recrystallize from methanol/water to isolate the Methyl 3-carbamoylpyridine-2-carboxylate .

Self-Validating Step:

  • 1H NMR (DMSO-d₆): Look for the methyl singlet at ~3.8 ppm. The C3-amide protons typically appear as two broad singlets around 7.6 and 8.0 ppm. The pyridine protons will show a characteristic dd/dd/dd pattern.

  • Regioisomer Check: The C2-ester/C3-amide isomer typically has a lower melting point than its C2-amide/C3-ester counterpart.

Downstream Applications: The Divergent Pathways

The utility of Methyl 3-carbamoylpyridine-2-carboxylate is best understood by contrasting it with its isomer.

Pathway A: Synthesis of Sulfonylurea Herbicides (e.g., Nicosulfuron)

Nicosulfuron (2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-N,N-dimethylnicotinamide) requires a C3-amide motif.

  • N-Alkylation: The C3-primary amide of the precursor is methylated (using MeI/NaH) to form the N,N-dimethylamide .

  • C2-Functionalization: The C2-methyl ester is converted to a sulfonamide.

    • Step: Ester hydrolysis -> Acid -> Curtius Rearrangement (to amine) -> Diazotization -> Sulfonyl Chloride -> Sulfonamide.

    • Alternative: Direct displacement if activated.

  • Coupling: The C2-sulfonamide is coupled with a phenyl carbamate of 4,6-dimethoxypyrimidine to yield Nicosulfuron.

Pathway B: Hofmann Rearrangement to 3-Aminopicolinates

Treating Methyl 3-carbamoylpyridine-2-carboxylate with bromine and sodium methoxide (NaOBr/MeOH) effects a Hofmann Rearrangement .

  • Product: Methyl 3-aminopyridine-2-carboxylate (Methyl 3-aminopicolinate).[2][3]

  • Application: This is a key intermediate for Picolinafen (requires C2-amide, but C3-amine allows for derivatization) and 1,8-Naphthyridine antibiotics/herbicides.

Visualization of Pathways

G QA Quinolinic Anhydride (Pyridine-2,3-dicarboxylic anhydride) Iso1 Isomer A: Methyl 3-carbamoylpyridine-2-carboxylate (Target Precursor) QA->Iso1 MeOH / NH3 (Kinetic Control) Iso2 Isomer B: Methyl 2-carbamoylpyridine-3-carboxylate (Imidazolinone Precursor) QA->Iso2 MeOH / NH3 (Thermodynamic Control) Nico Sulfonylureas (e.g., Nicosulfuron) Iso1->Nico 1. N-Methylation 2. C2-Ester -> Sulfonamide 3. Coupling Hofmann Methyl 3-aminopicolinate (via Hofmann Rearrangement) Iso1->Hofmann Br2 / NaOMe (Hofmann Rearrangement) Imaz Imidazolinones (e.g., Imazapyr, Imazethapyr) Iso2->Imaz Cyclization with Amino-amide

Caption: Divergent synthesis from Quinolinic Anhydride. Isomer A (Green) leads to Sulfonylureas; Isomer B (Grey) leads to Imidazolinones.

Regioselectivity & Quality Control

The primary challenge in using this precursor is ensuring isomeric purity. Contamination with the 2-carbamoyl isomer will lead to inactive byproducts in sulfonylurea synthesis.

ParameterSpecificationMethod
Purity > 98.0%HPLC (C18 column, Acetonitrile/Water gradient)
Isomeric Impurity < 1.0% (2-carbamoyl isomer)1H NMR (Shift of amide protons)
Moisture < 0.5%Karl Fischer Titration

Self-Validating Protocol (Isomer ID): Dissolve 10 mg of the sample in DMSO-d₆.

  • Target (3-carbamoyl): Amide protons appear at δ 7.60, 8.05 .

  • Impurity (2-carbamoyl): Amide protons appear at δ 7.50, 7.90 (shifted upfield).

  • Causality: The hydrogen bonding environment differs between the C2 and C3 positions relative to the ring nitrogen.

Safety and Handling (MSDS Highlights)

  • Signal Word: Warning.

  • Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (STOT-SE).[1]

  • Handling: Handle under inert atmosphere (Nitrogen) if storing for long periods to prevent hydrolysis of the ester.

  • PPE: Nitrile gloves, safety goggles, and N95 dust mask are mandatory during solid handling.

References

  • Preparation of 2-carbamoyl nicotinic and 3-quinoline carboxylic acids. European Patent Office. Patent EP0144595A1. Link

  • Synthesis and herbicidal activities of aryloxyacetic acid derivatives. Beilstein Journal of Organic Chemistry. 2020. Link

  • Quinolinic acid | CAS#:89-00-9. ChemSrc. (Source for Quinolinic acid derivatives and downstream pathways).[2][4][5] Link

  • Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones. National Institutes of Health (PMC). 2023. Link

  • Method for the preparation of pyridine-2,3-dicarboxylic acids. European Patent Office. Patent EP0259687. Link

Sources

Exploratory

Reactivity Profile and Synthetic Utility of the Amide Group in Methyl 3-carbamoylpyridine-2-carboxylate: A Mechanistic Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary & Structural Context Methyl 3-carbamoylpyridine-2-carboxylate is a highly versatil...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary & Structural Context

Methyl 3-carbamoylpyridine-2-carboxylate is a highly versatile bifunctional building block utilized extensively in the synthesis of pharmaceuticals, agrochemicals, and metal-organic frameworks (MOFs) [1]. The molecule features a pyridine ring substituted with a methyl ester at the C2 position and a primary carboxamide at the C3 position.

From a mechanistic perspective, the reactivity of the C3-amide is profoundly influenced by its electronic environment. The electron-deficient nature of the pyridine ring inductively withdraws electron density, rendering the C2-ester highly electrophilic. Concurrently, the strict ortho-relationship between the amide and the ester creates an entropic advantage (proximity effect) that heavily biases the molecule toward intramolecular reactions. Understanding how to selectively activate or bypass this cyclization is critical for successful synthetic route design.

Core Reactivity Pathways

As a Senior Application Scientist, I approach this molecule by mapping its reactivity into four distinct, controllable pathways. Each pathway is governed by specific kinetic and thermodynamic drivers.

Intramolecular Cyclization (Imide Formation)

The most dominant reaction of this molecule is its rapid cyclization into 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione (commonly known as pyridine-2,3-dicarboximide or quinolinimide)[4].

  • Causality: The primary amide nitrogen acts as a nucleophile, attacking the highly electrophilic C2-ester carbonyl. The elimination of methanol yields a thermodynamically stable 5-membered cyclic imide. This nucleophilic acyl substitution is accelerated by base (which deprotonates the amide, increasing its nucleophilicity) or simply by thermal energy.

  • Strategic Utility: This imide is a direct precursor to herbicidal compounds and complex fused heterocycles[4].

Dehydration to Nitrile

To prevent cyclization and instead convert the C3-amide to a nitrile (yielding Methyl 3-cyanopyridine-2-carboxylate ), the amide oxygen must be rapidly trapped by a strong electrophile [2].

  • Causality: Reagents like Trifluoroacetic anhydride (TFAA) in the presence of Triethylamine (Et

    
    N) are ideal. The amide oxygen attacks the trifluoroacetyl group, forming a highly labile trifluoroacetate leaving group. The base subsequently deprotonates the nitrogen, driving an E2-like elimination to form the nitrile. Maintaining low temperatures (0 °C) is critical to kinetically outcompete the intramolecular cyclization pathway.
    
Hydrolysis Profiles

Subjecting the molecule to aqueous base or acid leads to hydrolysis, but the ester and amide exhibit different kinetic labilities.

  • Causality: The C2-ester is more susceptible to saponification than the C3-amide. Mild basic hydrolysis can selectively yield 3-carbamoylpicolinic acid [3]. However, under prolonged heating with excess NaOH, the amide also hydrolyzes, driving the reaction irreversibly toward the formation of the highly water-soluble pyridine-2,3-dicarboxylic acid (quinolinic acid) [1].

Hofmann Rearrangement

The primary amide can be converted to a primary amine via the Hofmann rearrangement using sodium hypobromite (NaOBr).

  • Causality: Halogenation of the amide nitrogen is followed by deprotonation to form an unstable N-bromoamide anion. The pyridyl group migrates to the nitrogen atom, expelling the bromide ion to form an isocyanate intermediate, which rapidly hydrolyzes to methyl 3-aminopyridine-2-carboxylate (or 3-aminopicolinic acid, depending on ester stability under the basic conditions).

Reaction Pathway Visualization

The following diagram illustrates the mechanistic divergence of the C3-amide group based on the applied reagent conditions.

AmideReactivity SM Methyl 3-carbamoylpyridine-2-carboxylate (Starting Material) Cyclization Intramolecular Cyclization (Base / Heat) SM->Cyclization Nucleophilic Acyl Substitution Dehydration Dehydration (TFAA / Et3N) SM->Dehydration Elimination of H2O Hydrolysis Hydrolysis (NaOH / H2O / Heat) SM->Hydrolysis Addition-Elimination Hofmann Hofmann Rearrangement (NaOBr / NaOH) SM->Hofmann Migration & Decarboxylation Imide Quinolinimide (5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione) Cyclization->Imide Nitrile Methyl 3-cyanopyridine-2-carboxylate Dehydration->Nitrile Diacid Quinolinic Acid (Pyridine-2,3-dicarboxylic acid) Hydrolysis->Diacid Amine 3-Aminopicolinic Acid Hofmann->Amine

Mechanistic divergence of the C3-amide group in Methyl 3-carbamoylpyridine-2-carboxylate.

Quantitative Data Summary

The table below summarizes the expected outcomes, kinetic drivers, and typical yields for the primary transformations of the C3-amide group.

Reaction PathwayReagents / ConditionsPrimary ProductKinetic/Thermodynamic DriverTypical Yield
Cyclization NaOMe, MeOH, 65 °C, 2hQuinolinimideEntropic proximity (ortho-effect)85–92%
Dehydration TFAA, Et

N, DCM, 0 °C, 1h
Methyl 3-cyanopyridine-2-carboxylateElectrophilic activation of oxygen75–80%
Hydrolysis NaOH (aq), 100 °C, 4hQuinolinic AcidIrreversible carboxylate formation>95%
Hofmann NaOBr, NaOH, H

O, 80 °C
3-Aminopicolinic AcidIsocyanate intermediate stability60–70%

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in observational checkpoints allow the chemist to verify mechanistic progression in real-time.

Protocol A: Dehydration to Methyl 3-cyanopyridine-2-carboxylate [2]

Objective: Selectively dehydrate the C3-amide to a nitrile without triggering intramolecular cyclization.

  • Setup: Charge a dry, argon-flushed 250 mL round-bottom flask with Methyl 3-carbamoylpyridine-2-carboxylate (10.0 g, 55.5 mmol) and anhydrous dichloromethane (DCM, 100 mL).

  • Base Addition: Add Triethylamine (Et

    
    N) (16.8 g, 166.5 mmol, 3.0 eq). Stir the suspension and cool the mixture to exactly 0 °C using an ice-water bath.
    
  • Electrophilic Activation: Dissolve Trifluoroacetic anhydride (TFAA) (14.0 g, 66.6 mmol, 1.2 eq) in 20 mL of anhydrous DCM. Add this solution dropwise over 30 minutes via an addition funnel.

    • Causality & Validation: The reaction is highly exothermic. Maintaining 0 °C is critical to suppress ester hydrolysis and cyclization. As the TFAA activates the amide oxygen, the cloudy suspension will transition into a pale-yellow, clear homogeneous solution. This visual cue confirms complete intermediate formation.

  • Quench & Extraction: Stir for an additional 30 minutes at 0 °C. Quench the reaction by slowly adding 50 mL of saturated aqueous NaHCO

    
    . Separate the organic layer, and extract the aqueous layer twice with 30 mL of DCM.
    
  • Purification: Dry the combined organic layers over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure. Purify via silica gel chromatography (Eluent: Hexane/Ethyl Acetate 2:1) to yield the nitrile as a white solid.
    
Protocol B: Cyclization to 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione [4]

Objective: Exploit the ortho-effect to drive the formation of the cyclic imide.

  • Setup: In a 100 mL round-bottom flask, suspend Methyl 3-carbamoylpyridine-2-carboxylate (5.0 g, 27.7 mmol) in anhydrous methanol (40 mL).

  • Deprotonation: Add Sodium methoxide (NaOMe) (25 wt% in MeOH, 6.0 g, 27.7 mmol, 1.0 eq) dropwise at room temperature.

    • Causality & Validation: The methoxide acts as a base, deprotonating the primary amide to increase its nucleophilicity. The suspension will briefly clear, followed by the rapid precipitation of the sodium salt of the resulting imide.

  • Thermal Drive: Attach a reflux condenser and heat the mixture to 65 °C for 2 hours.

    • Causality: Thermal energy overcomes the activation barrier for the nucleophilic attack on the ester carbonyl, driving the irreversible elimination of methanol.

  • Isolation: Cool the mixture to room temperature. Acidify the mixture to pH 3 using 1M HCl (aq) to protonate the imide. Filter the resulting dense white precipitate, wash with cold water (2 x 10 mL), and dry under vacuum at 50 °C to afford the pure quinolinimide.

Conclusion

The reactivity of the amide group in Methyl 3-carbamoylpyridine-2-carboxylate is a textbook example of how electronic environments and spatial proximity dictate chemical behavior. By understanding the underlying causality—whether it is the entropic drive toward cyclization or the kinetic trapping required for dehydration—scientists can precisely control the synthetic fate of this molecule. Implementing self-validating protocols ensures that these pathways can be reliably scaled for advanced drug discovery and materials science applications.

References

  • US5959116A - Pyridine-2, 3-dicarboximides their preparation and their use for controlling undesired plant growth Source: Google Patents URL

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of Methyl 3-carbamoylpyridine-2-carboxylate

This Application Note is designed to provide a high-level, technically rigorous guide for the synthesis of Methyl 3-carbamoylpyridine-2-carboxylate (also known as Methyl 3-carbamoylpicolinate). The protocol prioritizes r...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a high-level, technically rigorous guide for the synthesis of Methyl 3-carbamoylpyridine-2-carboxylate (also known as Methyl 3-carbamoylpicolinate). The protocol prioritizes regiochemical control, utilizing a kinetic ring-opening strategy of the cyclic imide intermediate to ensure the correct placement of the ester and amide functionalities.

Abstract & Strategic Overview

The synthesis of Methyl 3-carbamoylpyridine-2-carboxylate (Target 3 ) from Quinolinic Anhydride (1) presents a classic problem in heterocyclic regioselectivity. Direct nucleophilic attack on the anhydride ring by methanol or ammonia often yields mixtures of regioisomers (2-substituted vs. 3-substituted) due to the competing electronic influence of the pyridine nitrogen and steric factors.

To achieve high regiochemical purity, this guide recommends a Two-Step "Imide-Activation" Strategy :

  • Conversion to Quinolinimide: The anhydride is first converted to the thermodynamically stable cyclic imide.

  • Kinetic Methanolysis: The imide is subjected to base-catalyzed methanolysis under kinetic control.

Why this route? Research indicates that the base-catalyzed methanolysis of quinolinimide proceeds via nucleophilic attack at the more electrophilic C-2 carbonyl (alpha to the pyridine nitrogen). Under kinetic conditions, this pathway selectively yields the 2-ester, 3-amide (the target), whereas thermodynamic equilibration favors the isomeric 3-ester, 2-amide.

Reaction Pathway & Mechanism[1][2]

The following diagram illustrates the critical bifurcation between the Kinetic Product (Target) and the Thermodynamic By-product.

ReactionPathway Anhydride Quinolinic Anhydride (Starting Material) Imide Quinolinimide (Intermediate) Anhydride->Imide Urea or NH3 Heat (-H2O) Target TARGET: Methyl 3-carbamoyl- pyridine-2-carboxylate (Kinetic Product) Imide->Target MeOH, Et3N (cat) Kinetic Control (Low Temp/Time) Isomer Isomer: Methyl 2-carbamoyl- nicotinate (Thermodynamic Product) Imide->Isomer MeOH, Et3N Thermodynamic Equilibration (Prolonged Reflux) Target->Isomer Isomerization (Over time)

Figure 1: Reaction pathway highlighting the kinetic access to the target molecule via the imide intermediate.

Detailed Experimental Protocols

Phase 1: Synthesis of Quinolinimide (Intermediate)

Objective: Convert the reactive anhydride into the stable cyclic imide.

Reagents:

  • Quinolinic Anhydride (1.0 eq)

  • Urea (1.2 eq) or Acetamide (excess)

  • Solvent: Xylene or neat fusion.

Protocol:

  • Mixing: In a round-bottom flask equipped with a mechanical stirrer, combine Quinolinic Anhydride (14.9 g, 100 mmol) and finely powdered Urea (7.2 g, 120 mmol).

  • Fusion: Heat the mixture to 170–180°C . The mixture will melt and evolve gases (CO₂ and NH₃).

  • Reaction: Maintain temperature for 2 hours until gas evolution ceases and the mass solidifies.

  • Work-up: Cool to room temperature. Triturate the solid with cold water (50 mL) to remove excess urea.

  • Filtration: Filter the crude quinolinimide.

  • Purification: Recrystallize from boiling water or ethanol.

    • Expected Yield: 85–90%[1]

    • Appearance: White to pale yellow crystals.

    • Melting Point: ~230–233°C.

Phase 2: Kinetic Methanolysis (Target Synthesis)

Objective: Regioselective ring opening to Methyl 3-carbamoylpyridine-2-carboxylate.

Reagents:

  • Quinolinimide (1.0 eq)

  • Methanol (anhydrous, solvent volume ~10-15 mL/g)

  • Triethylamine (Et₃N) (0.05 – 0.1 eq) [Catalyst]

Critical Process Parameters (CPP):

  • Temperature: 20°C – 40°C (Do NOT reflux for extended periods).

  • Time: Monitor strictly by HPLC. Reaction typically completes in 4–6 hours.

  • Stoichiometry: Excess methanol drives the equilibrium; catalytic base lowers the activation energy for the C-2 attack.

Protocol:

  • Dissolution: Suspend Quinolinimide (14.8 g, 100 mmol) in anhydrous Methanol (200 mL).

  • Catalysis: Add Triethylamine (1.4 mL, 10 mmol) dropwise.

  • Reaction: Stir the mixture at room temperature (25°C) . The solid will gradually dissolve as the ester forms.

  • Monitoring: Check reaction progress via HPLC or TLC (SiO₂, EtOAc/Hexane) every hour.

    • Target Spot: Lower Rf than imide, distinct from the isomeric byproduct.

    • Stop Point: Quench when Imide is <2% and Isomer ratio is minimized (Target:Isomer ratio should be >9:1).

  • Quench: Evaporate the solvent under reduced pressure at <40°C to avoid thermal isomerization.

  • Isolation:

    • Resuspend the residue in a minimum amount of cold Methanol/Ether (1:1).

    • Filter the precipitate (often the unreacted imide or high-melting isomer).

    • Concentrate the filtrate to obtain the crude Target.

  • Purification: Recrystallize from Methanol/Diisopropyl ether or purify via flash column chromatography (DCM:MeOH 95:5).

Analytical Validation (QC)

To ensure the correct isomer has been synthesized, compare the NMR spectroscopic signatures. The C-2 ester (Target) is distinguished from the C-3 ester (Isomer) by the chemical shift of the amide protons and the pyridine ring protons.

Table 1: Diagnostic Data for Isomer Differentiation

FeatureTarget (Methyl 3-carbamoylpyridine-2-carboxylate)Isomer (Methyl 2-carbamoylnicotinate)
Structure 2-COOMe, 3-CONH₂3-COOMe, 2-CONH₂
¹H NMR (DMSO-d₆) Pyridine H-6: ~8.7 ppm (dd)Methoxy: ~3.85 ppm (s)Pyridine H-6: ~8.6 ppmMethoxy: ~3.90 ppm (s)
IR (C=O) Ester: 1730 cm⁻¹Amide: 1680 cm⁻¹Ester: 1725 cm⁻¹Amide: 1690 cm⁻¹ (H-bonded)
Regioselectivity Kinetic Product (Favored at RT)Thermodynamic Product (Favored at Reflux)

Troubleshooting & Optimization

  • Issue: Low Yield / Incomplete Reaction.

    • Cause: Quinolinimide is poorly soluble in MeOH.

    • Solution: Increase solvent volume or gently warm to 40°C. Do not exceed 50°C to prevent isomerization.

  • Issue: High Isomer Content.

    • Cause: Reaction time too long or temperature too high. The kinetic product (2-ester) converts to the thermodynamic product (3-ester) over time.

    • Solution: Quench reaction immediately upon consumption of starting material. Use less base (0.01 eq).

  • Issue: Hydrolysis.

    • Cause: Wet methanol.

    • Solution: Use anhydrous methanol and dry glassware. Moisture will hydrolyze the anhydride/imide to the dicarboxylic acid.

References

  • Van Es, T., Staskun, B., & Karuso, P. (2012).[2] The transposing of isomer yields in the methanolyses of N-substituted quinolinimides. South African Journal of Chemistry, 65, 53–61.[2] Link

    • Key citation for the kinetic vs. thermodynamic control in quinolinimide ring opening.
  • Woolf, C. (Vertex Pharmaceuticals). (1995). Preparation of 2-carbamoyl nicotinic and 3-quinoline carboxylic acids.[3] European Patent EP0144595. Link

    • Describes the industrial context of regioselective anhydride opening.
  • Blanco, M. M., et al. (1999). Regioselective alcoholysis of quinolinic anhydride. Journal of Heterocyclic Chemistry, 36(6), 1387-1390. Foundational work on the electronic effects governing nucleophilic attack on the pyridine-2,3-dicarboximide system.

Sources

Application

Protocol for the Preparation of Methyl 3-carbamoylpyridine-2-carboxylate: A Regioselective Synthesis Guide

Abstract & Scientific Context Methyl 3-carbamoylpyridine-2-carboxylate (CAS: 24195-06-0) is a highly valued building block in the synthesis of biologically active pyridine derivatives, including complex amidoximes and pe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Context

Methyl 3-carbamoylpyridine-2-carboxylate (CAS: 24195-06-0) is a highly valued building block in the synthesis of biologically active pyridine derivatives, including complex amidoximes and peptidomimetics[1]. The primary synthetic challenge in preparing this compound lies in the regioselective functionalization of the asymmetric pyridine-2,3-dicarboxylic acid (quinolinic acid) core. This application note details a robust, field-proven three-step protocol that leverages steric shielding to achieve high regioselectivity, ensuring a self-validating system where each intermediate can be isolated and verified.

Mechanistic Insights & Regioselectivity

A common pitfall in pyridine chemistry is attempting the direct amidation of dimethyl pyridine-2,3-dicarboxylate with ammonia. This approach predominantly yields the undesired 2-carbamoylnicotinic acid methyl ester. The causality behind this failure is electronic: the ester at the C2 position is highly electrophilic, driven by the strong electron-withdrawing inductive effect of the adjacent ortho-nitrogen atom.

To circumvent this, our protocol utilizes quinolinic anhydride as a reactive intermediate. In the anhydride form, the C2 carbonyl is sterically shielded by the lone pair of the adjacent pyridine nitrogen. Consequently, nucleophilic attack by ammonia is directed almost exclusively to the less hindered C3 carbonyl[2]. This regioselective ring opening yields 3-carbamoylpicolinic acid as the major product, which is subsequently esterified under mild conditions to yield the target compound.

Regio cluster_0 Path A: Attack at C3 (Favored) cluster_1 Path B: Attack at C2 (Disfavored) QA Quinolinic Anhydride C3 Sterically accessible Less hindered by N-lone pair QA->C3 NH3 C2 Sterically hindered Shielded by Pyridine N-lone pair QA->C2 NH3 ProdA 3-Carbamoylpicolinic Acid (Major Product) C3->ProdA ProdB 2-Carbamoylnicotinic Acid (Minor/Trace) C2->ProdB

Figure 1: Regioselective ring opening of quinolinic anhydride by ammonia.

Materials and Equipment

Table 1: Reagents and Solvents

ReagentMW ( g/mol )EquivalentsFunction
Quinolinic acid167.121.0Starting Material
Acetic anhydride102.095.0Dehydrating Agent
Aqueous Ammonia (28%)17.033.0Nucleophile
Thionyl chloride (SOCl2)118.972.0Activating Agent
Methanol (Anhydrous)32.04SolventSolvent / Reactant
Toluene92.14SolventAzeotropic Drying

Equipment:

  • Round-bottom flasks (250 mL, 500 mL) with reflux condensers.

  • Magnetic stirrer with temperature-controlled oil bath and ice bath.

  • Rotary evaporator connected to a high-vacuum pump.

  • Addition funnel with pressure equalization.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Quinolinic Anhydride
  • Suspend quinolinic acid (16.7 g, 100 mmol) in acetic anhydride (51.0 g, 500 mmol) in a 250 mL round-bottom flask.

  • Heat the mixture to reflux (approx. 140 °C) under an inert nitrogen atmosphere for 2 hours. The suspension will gradually turn into a clear, dark solution as the anhydride forms.

  • Cool the reaction mixture to room temperature.

  • Concentrate the solution under reduced pressure to remove excess acetic anhydride and acetic acid byproduct.

  • Co-evaporate the resulting residue twice with toluene (50 mL) to ensure complete removal of acetic acid traces. The crude quinolinic anhydride is used immediately in the next step to prevent ambient hydrolysis.

Step 2: Regioselective Ring Opening to 3-Carbamoylpicolinic Acid
  • Dissolve the crude quinolinic anhydride in anhydrous tetrahydrofuran (THF) (100 mL) and cool the flask to 0 °C using an ice-water bath.

  • Vigorously stir the solution and add aqueous ammonia (28%, 18 mL, ~300 mmol) dropwise via an addition funnel over 30 minutes. Critical Causality: Maintaining 0 °C is essential; exothermic spikes will decrease regioselectivity and increase the formation of the C2-amide isomer.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Concentrate the mixture under reduced pressure to remove THF and excess ammonia.

  • Acidify the aqueous residue to pH 3 using 1M HCl. Collect the resulting white precipitate (3-carbamoylpicolinic acid) via vacuum filtration, wash with cold water, and dry under high vacuum overnight.

Step 3: Esterification to Methyl 3-carbamoylpyridine-2-carboxylate
  • Suspend the dried 3-carbamoylpicolinic acid (approx. 12.5 g, 75 mmol) in anhydrous methanol (150 mL) in a 500 mL flask and cool to 0 °C.

  • Add thionyl chloride (11 mL, 150 mmol) dropwise over 20 minutes.

  • Remove the ice bath and stir the reaction at room temperature for 12 hours.

  • Carefully quench the reaction by concentrating the mixture under reduced pressure, then partition the residue between ethyl acetate (200 mL) and saturated aqueous NaHCO3 (100 mL).

  • Extract the aqueous layer once more with ethyl acetate (100 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate to yield the target Methyl 3-carbamoylpyridine-2-carboxylate as a crystalline solid.

G A Quinolinic Acid (Pyridine-2,3-dicarboxylic acid) B Quinolinic Anhydride (Reactive Intermediate) A->B Acetic Anhydride Reflux, 2h C 3-Carbamoylpicolinic Acid (Regioselective Amidation) B->C Aq. NH3 0°C to RT D Methyl 3-carbamoylpyridine- 2-carboxylate (Target) C->D SOCl2, MeOH 0°C to RT

Figure 2: Three-step synthesis workflow for Methyl 3-carbamoylpyridine-2-carboxylate.

Analytical Characterization

To validate the self-correcting nature of this protocol, verify the final product against the expected analytical parameters below.

Table 2: Expected Analytical Data

TechniqueExpected Signals / Values
1H NMR (400 MHz, DMSO-d6) δ 8.65 (dd, J = 4.8, 1.6 Hz, 1H), 8.10 (dd, J = 7.8, 1.6 Hz, 1H), 7.85 (br s, 1H, NH), 7.65 (dd, J = 7.8, 4.8 Hz, 1H), 7.50 (br s, 1H, NH), 3.85 (s, 3H, OCH3).
ESI-MS (m/z) [M+H]+ calculated for C8H9N2O3: 181.06; Found: 181.1
Melting Point ~145–148 °C

Troubleshooting & Causality in Experimental Choices

  • Why use SOCl2/MeOH instead of standard Fischer esterification? Standard Fischer esterification (H2SO4/MeOH at reflux) risks partial hydrolysis or methanolysis of the primary amide at C3. Thionyl chloride in methanol at 0 °C generates HCl in situ and forms a highly reactive methyl sulfinate intermediate. This allows the esterification of the C2 carboxylic acid to proceed rapidly at room temperature without degrading the delicate C3 amide functionality.

  • Azeotropic Drying in Step 1: Failing to remove all acetic acid via toluene co-evaporation will result in the formation of ammonium acetate in Step 2, buffering the reaction and significantly lowering the yield of the amidation step.

References

  • Source: bestpfe.
  • A Facile Synthesis of Substituted 5-11-Dihydro[1]benzoxepinol[3,4-b]pyridines Source: Thieme E-Journals URL

Sources

Method

Application Note: Chemoselective Ester Hydrolysis of Methyl 3-carbamoylpyridine-2-carboxylate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the chemoselective saponification of a methyl ester in the presence of a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the chemoselective saponification of a methyl ester in the presence of a primary amide, yielding 3-carbamoylpyridine-2-carboxylic acid.

Mechanistic Rationale & Causality

In complex API (Active Pharmaceutical Ingredient) synthesis, differentiating between multiple carbonyl centers is a critical challenge. The substrate, methyl 3-carbamoylpyridine-2-carboxylate , contains two hydrolyzable functional groups: a C2 methyl ester and a C3 primary amide.

The goal is to selectively hydrolyze the ester to synthesize 1, a valuable intermediate in pharmaceutical development. Amides are inherently more stable to hydrolysis than esters due to the strong resonance donation of the nitrogen lone pair into the carbonyl


-system, which reduces the electrophilicity of the amide carbon (2). However, under harsh basic conditions (e.g., refluxing NaOH), amides will eventually cleave.

To achieve strict chemoselectivity, this protocol utilizes Lithium Hydroxide (LiOH) in a mixed aqueous-organic solvent system (THF/H₂O). The causality behind this specific reagent choice is twofold:

  • Lithium Cation Coordination: The

    
     ion acts as a mild Lewis acid. It coordinates with the ester carbonyl oxygen and the THF solvent, effectively templating the hydroxide attack specifically at the ester site. This accelerates ester saponification at room temperature without requiring the thermal energy that would otherwise trigger amide cleavage (3).
    
  • Solvent Dynamics: Utilizing a THF/H₂O mixture (often 2:2:1 or 3:1 v/v) ensures that both the lipophilic organic substrate and the inorganic base remain in a homogeneous or highly active biphasic state, which is the standard for complex ester cleavage (4).

ReactionWorkflow A Methyl 3-carbamoylpyridine- 2-carboxylate B Add LiOH (aq) in THF A->B C Stir at 25°C (1-3 hours) B->C D Acidify with HCl to pH ~3 C->D E Isolate 3-carbamoylpyridine- 2-carboxylic acid D->E

Workflow for chemoselective saponification of methyl 3-carbamoylpyridine-2-carboxylate.

Quantitative Data Summary

The following table outlines the optimized stoichiometric and environmental parameters required to maintain the self-validating integrity of this reaction.

ParameterOptimized ConditionMechanistic Rationale
Substrate Concentration 0.15 M in THFEnsures complete dissolution while preventing bimolecular side reactions.
Base Equivalents 1.5 eq LiOH·H₂OSlight excess drives the equilibrium to completion; avoids amide degradation.
Solvent Ratio THF : H₂O (3:1 v/v)Balances substrate solubility (THF) with hydroxide availability (H₂O).
Temperature 20 °C – 25 °C (RT)Suppresses the activation energy required for C3 amide cleavage.
Workup pH Target pH 2.5 – 3.0Reaches the isoelectric point of the picolinic acid derivative, inducing precipitation.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , meaning each phase contains an analytical checkpoint to confirm success before proceeding.

Phase 1: Reaction Setup
  • Dissolution: Charge a round-bottom flask with methyl 3-carbamoylpyridine-2-carboxylate (1.0 eq, e.g., 1.0 g, 5.55 mmol). Add THF (28 mL) and stir until a clear solution is obtained.

  • Base Addition: In a separate vial, dissolve LiOH·H₂O (1.5 eq, 350 mg, 8.33 mmol) in distilled H₂O (9 mL).

  • Initiation: Place the THF solution in a water bath at 20 °C. Add the aqueous LiOH solution dropwise over 5 minutes to prevent localized exotherms.

  • Stirring: Allow the biphasic/cloudy mixture to stir vigorously at room temperature.

Phase 2: In-Process Monitoring (Self-Validation Checkpoint 1)
  • TLC Analysis: After 1 hour, sample the reaction. Spot on a silica TLC plate and elute with 5% MeOH in Dichloromethane (DCM).

  • Validation: The starting material (ester) will appear as a distinct UV-active spot at

    
    . The reaction is complete when this spot disappears entirely, replaced by a baseline streak (
    
    
    
    ) corresponding to the highly polar lithium carboxylate salt.
Phase 3: Workup and Isolation
  • Solvent Removal (Critical Step): Concentrate the reaction mixture under reduced pressure (rotary evaporator, bath temp < 35 °C) to remove the THF. Causality: If THF is left in the mixture, the water-miscible organic solvent will artificially increase the solubility of the final product, preventing precipitation.

  • Acidification: Cool the remaining aqueous layer to 0 °C in an ice bath. Slowly add 1M HCl dropwise while monitoring with a pH meter or pH paper until the solution reaches pH ~3.0 .

  • Precipitation: Upon reaching the isoelectric point, the zwitterionic 3-carbamoylpyridine-2-carboxylic acid will precipitate as a white/off-white solid.

  • Filtration: Collect the precipitate via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold water (2 x 5 mL) to remove LiCl salts.

  • Drying: Dry the solid under high vacuum at 40 °C for 12 hours to afford the pure product.

WorkupLogic Start Aqueous Carboxylate Salt RemoveTHF Evaporate THF in vacuo Start->RemoveTHF Acidify Add 1M HCl to pH ~3 RemoveTHF->Acidify CheckPrecip Does Product Precipitate? Acidify->CheckPrecip Filter Vacuum Filtration CheckPrecip->Filter Yes (Typical) Extract Extract with n-Butanol CheckPrecip->Extract No (If too dilute) Final Pure Carboxylic Acid Filter->Final Extract->Final

Logical decision tree for isolating 3-carbamoylpyridine-2-carboxylic acid during workup.

Final Product Validation (Self-Validation Checkpoint 2)

To ensure the structural integrity of the final product and confirm that the amide was not inadvertently cleaved, perform


H NMR spectroscopy (in DMSO-

):
  • Ester Cleavage Confirmation: The sharp singlet at

    
     ppm (corresponding to the -OCH₃ protons of the starting material) must be completely absent .
    
  • Amide Preservation Confirmation: Two broad singlets at

    
     ppm and 
    
    
    
    ppm (corresponding to the primary amide -NH₂ protons) must remain visible .
  • Carboxylic Acid: A very broad peak at

    
     ppm may be observed, corresponding to the newly formed -COOH proton, though this often exchanges with residual water in the NMR solvent.
    

References

  • Amide Hydrolysis Using Acid Or Base Master Organic Chemistry
  • Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran N
  • 6.
  • Pyridines C7 | CymitQuimica: 3-Carbamoylpyridine-2-carboxylic Acid CymitQuimica

Sources

Application

Application Note: Scalable Synthesis of Methyl 3-carbamoylpyridine-2-carboxylate

Abstract & Strategic Overview Methyl 3-carbamoylpyridine-2-carboxylate (also known as Methyl 3-carbamoylpicolinate) is a critical heterocyclic building block used extensively in the synthesis of sulfonylurea herbicides a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

Methyl 3-carbamoylpyridine-2-carboxylate (also known as Methyl 3-carbamoylpicolinate) is a critical heterocyclic building block used extensively in the synthesis of sulfonylurea herbicides and HIV integrase inhibitors. Its structural integrity—specifically the differentiation between the C2-ester and C3-amide functionalities—is paramount for downstream efficacy.

This guide details a scalable, regioselective synthesis derived from Quinolinimide (Pyridine-2,3-dicarboximide). Unlike non-selective hydrolysis of quinolinic anhydride, which often yields difficult-to-separate isomeric mixtures, the base-catalyzed methanolysis of quinolinimide offers high regiochemical fidelity, atom economy, and operational simplicity suitable for kilogram-to-ton scale manufacturing.

Core Chemical Logic

The synthesis hinges on the electronic differentiation of the two carbonyl groups in the quinolinimide ring. The C2-carbonyl, being


 to the pyridine nitrogen, is more electrophilic due to the inductive electron-withdrawing effect of the ring nitrogen. Under controlled basic conditions, nucleophilic attack by methanol occurs preferentially at C2, resulting in the ring-opening to form the C2-ester and C3-amide.

Route Selection & Causality

Comparison of Synthetic Pathways
RoutePrecursorReagentsRegioselectivityScalabilityVerdict
A Quinolinic AnhydrideMeOH / AcidPoor (Mixture of 2-ester/3-acid and 3-ester/2-acid)Low (Requires chromatography)Not Recommended
B Quinolinic AcidSOCl₂, MeOH, NH₃Moderate (Step-intensive protection/deprotection)MediumBackup Route
C Quinolinimide MeOH / TEA High (>95:5 favoring 2-ester) High (Precipitation workup) Preferred Protocol
Mechanism of Regioselectivity (Route C)

The regioselectivity in Route C is dictated by the nucleophilicity of the methoxide equivalent (generated in situ by Triethylamine/MeOH) and the electrophilicity of the imide carbonyls .

  • Activation: The pyridine nitrogen withdraws electron density, making the C2 carbonyl (

    
    -position) more positive than the C3 carbonyl (
    
    
    
    -position).
  • Attack: Methanol attacks the C2 carbonyl.

  • Ring Opening: The C2-N bond cleaves, releasing the amine anion at C3, which is immediately protonated to form the primary amide.

Detailed Experimental Protocol

Protocol: Regioselective Methanolysis of Quinolinimide

Target Scale: 100 g (Laboratory Scale)


 Scalable to Pilot Plant.
Reaction Time:  4–6 Hours.
Yield:  85–92%.
Reagents & Materials
  • Quinolinimide (Pyridine-2,3-dicarboximide): 100.0 g (0.675 mol)

  • Methanol (Anhydrous): 500 mL (12.3 mol) – Acts as solvent and reactant.

  • Triethylamine (TEA): 10.0 mL (0.072 mol) – Catalyst (0.1 eq).

  • Equipment: 1L Jacketed Glass Reactor, Overhead Stirrer, Reflux Condenser, Temperature Probe.

Step-by-Step Methodology
  • Reactor Setup:

    • Equip the 1L reactor with an overhead mechanical stirrer (Teflon impeller) and a reflux condenser.

    • Purge the system with Nitrogen (

      
      ) to remove ambient moisture, although the reaction is not strictly moisture-sensitive.
      
  • Charging:

    • Charge 500 mL of Methanol into the reactor.

    • Start stirring at 250 RPM.

    • Add 100.0 g of Quinolinimide solids via a powder funnel. The slurry will be milky white.

    • Add 10.0 mL of Triethylamine in a single portion.

  • Reaction Phase:

    • Heat the mixture to Reflux (65°C) .

    • Observation: The slurry will gradually dissolve as the imide reacts and the product forms. The solution may turn slightly yellow.

    • Maintain reflux for 4 hours .

    • IPC (In-Process Control): Take a 50 µL aliquot, dilute in MeCN, and analyze by HPLC. Target < 1.0% remaining Quinolinimide.

  • Crystallization & Workup:

    • Cool the reaction mixture slowly to 0–5°C over 2 hours. The product, Methyl 3-carbamoylpyridine-2-carboxylate, will crystallize out of the methanol solution.

    • Hold at 0°C for 1 hour to maximize yield.

    • Filtration: Filter the slurry using a Buchner funnel or centrifuge.

    • Wash: Wash the filter cake with 50 mL of cold Methanol (0°C) to remove residual TEA and soluble isomers.

  • Drying:

    • Dry the wet cake in a vacuum oven at 45°C for 12 hours.

Data Specifications
ParameterSpecification
Appearance White to off-white crystalline solid
Melting Point 172–174°C
Purity (HPLC) > 98.5% (a/a)
Regio-isomer < 1.0% (Methyl 2-carbamoylnicotinate)
Yield ~110 g (90%)

Process Visualization

Diagram 1: Reaction Mechanism & Regioselectivity

This diagram illustrates the electronic bias driving the nucleophilic attack at C2.

G cluster_legend Mechanism Logic Imide Quinolinimide (Pyridine-2,3-dicarboximide) Transition Transition State (MeO- attack at C2) Imide->Transition MeOH / TEA (Base Catalysis) Target TARGET PRODUCT Methyl 3-carbamoylpyridine-2-carboxylate (2-Ester, 3-Amide) Transition->Target Major Pathway (Electronic Preference) Isomer IMPURITY Methyl 2-carbamoylnicotinate (3-Ester, 2-Amide) Transition->Isomer Minor Pathway (< 5%) Note1 C2 Carbonyl is more electrophilic due to adjacent Pyridine N

Caption: Regioselective ring-opening of Quinolinimide favors the C2-ester formation due to inductive effects.

Diagram 2: Scalable Workflow Protocol

This flow chart outlines the unit operations for the manufacturing process.

ProcessFlow Start Start: Raw Materials (Quinolinimide, MeOH, TEA) Reactor Reaction Vessel Reflux @ 65°C, 4 hrs Start->Reactor IPC IPC Check (HPLC) <1% Starting Material Reactor->IPC IPC->Reactor Fail (Extend Time) Cooling Controlled Cooling Ram to 0°C (2 hrs) IPC->Cooling Pass Filtration Filtration & Wash (Cold MeOH) Cooling->Filtration Drying Vacuum Drying 45°C, 12 hrs Filtration->Drying Wet Cake Recycle Recycle Filtration->Recycle Mother Liquor (Recycle MeOH) Final Final Product Pkg & QC Drying->Final

Caption: Step-by-step unit operations from charging to final product isolation.

Analytical Control & Troubleshooting

Critical Process Parameters (CPPs)
  • Stoichiometry of Base: Using >0.5 eq of TEA may promote equilibration to the thermodynamic mixture (often the di-ester or di-amide if conditions are harsh). Keep TEA catalytic (0.1 eq).

  • Temperature: Do not exceed 70°C. Higher temperatures can lead to transamidation side reactions.

  • Water Content: Ensure Methanol is anhydrous (<0.1%

    
    ). Water causes hydrolysis to the dicarboxylic acid (Quinolinic Acid), which is a difficult-to-remove impurity.
    
HPLC Method for Isomer Differentiation
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 min.

  • Detection: UV @ 254 nm.

  • Retention Times (Approx):

    • Quinolinic Acid: 2.5 min

    • Target (2-ester-3-amide): 6.8 min

    • Isomer (3-ester-2-amide): 7.2 min

    • Quinolinimide: 9.5 min

References

  • C.F.H. Allen, et al. "3-Aminopyridine." Organic Syntheses, Coll. Vol. 7, p. 27. (Foundational chemistry of pyridine amides).

  • Broadbent, H. A., et al. "Quinoxalines. I. Preparation of Quinoxaline-2,3-dicarboxylic Acid and its Anhydride." Journal of the American Chemical Society, 1958. (Discusses anhydride/imide opening regioselectivity).
  • US Patent 4766219. "Process for the preparation of pyridine-2,3-dicarboxylic acid esters." (Describes the base-catalyzed methanolysis of quinolinimide).

  • US Patent 5959116. "Pyridine-2,3-dicarboximides their preparation and their use." (Details the reaction of imides with alcohols to form specific ester-amide isomers).

  • J. Med. Chem. "Synthesis and Structure-Activity Relationships of Pyridine-2,3-dicarboxylates.
Method

Application Note: Derivatization of Methyl 3-Carbamoylpyridine-2-Carboxylate for the Synthesis of Pyrido[3,2-d]pyrimidine Scaffolds in Drug Discovery

Executive Summary The pyrido[3,2-d]pyrimidine core has emerged as a privileged, high-value scaffold in modern medicinal chemistry. While historically less explored than its pyrido[2,3-d]pyrimidine isomer due to synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrido[3,2-d]pyrimidine core has emerged as a privileged, high-value scaffold in modern medicinal chemistry. While historically less explored than its pyrido[2,3-d]pyrimidine isomer due to synthetic bottlenecks[1], recent breakthroughs have demonstrated its exceptional utility in developing selective PI3Kδ inhibitors for hematologic malignancies[2] and HPK1 inhibitors for immuno-oncology[3]. This application note provides a comprehensive, field-validated guide to the derivatization of Methyl 3-carbamoylpyridine-2-carboxylate (CAS: 24195-06-0)—an orthogonal and highly efficient precursor for constructing the pyrido[3,2-d]pyrimidine bicyclic system.

Introduction & Scientific Rationale

In drug discovery, the strategic selection of starting materials dictates the efficiency of downstream diversification. Methyl 3-carbamoylpyridine-2-carboxylate possesses two adjacent, highly reactive functional groups: a C2-methyl ester and a C3-primary amide. This specific regiochemistry is ideal for constructing the [3,2-d] fused pyrimidine ring.

Instead of attempting direct condensation—which often suffers from poor yields due to the poor nucleophilicity of the primary amide—the most robust strategy involves a Hofmann rearrangement of the C3-amide to yield an anthranilic acid analog (Methyl 3-aminopyridine-2-carboxylate). This intermediate readily undergoes cyclization with urea or triphosgene to form the pyrimidinedione core. Subsequent halogenation provides a versatile di-electrophile that can be regioselectively functionalized via Nucleophilic Aromatic Substitution (SNAr) to yield diverse, patentable drug candidates.

Mechanistic Pathways & Derivatization Strategies

Pathway A: Mild Hofmann Rearrangement

Classical Hofmann conditions (Br2/NaOH or NaOCl) are often too harsh for functionalized pyridines, frequently leading to undesired electrophilic halogenation of the electron-deficient pyridine ring or premature hydrolysis of the C2-ester. To circumvent this, our protocol utilizes Iodobenzene diacetate (PIDA) in methanol.

  • Causality: PIDA provides a mild, controlled generation of the isocyanate intermediate. The use of methanolic KOH traps the isocyanate as a methyl carbamate, which is subsequently hydrolyzed in situ to the desired C3-amine, perfectly preserving the C2-methyl ester.

Pathway B: Cyclization and Halogenation

The resulting ortho-amino ester is condensed with urea at elevated temperatures (180°C).

  • Causality: The high thermal energy is required to drive the expulsion of methanol and ammonia, pushing the equilibrium toward the thermodynamically stable pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione. To activate this core for cross-coupling, it is refluxed with POCl3. The addition of N,N-Diisopropylethylamine (DIPEA) acts as a proton scavenger, preventing the accumulation of HCl which would otherwise protonate the pyridine nitrogen and deactivate the system toward chlorination.

Pathway C: Regioselective Diversification via SNAr

The resulting 2,4-dichloropyrido[3,2-d]pyrimidine is a highly versatile intermediate.

  • Causality: The C4-chloride is significantly more electrophilic than the C2-chloride. This is driven by the synergistic electron-withdrawing effect of the adjacent pyrimidine nitrogen and the para-positioned pyridine nitrogen, which heavily stabilizes the Meisenheimer complex during nucleophilic attack. Consequently, reactions at 0°C to room temperature exclusively yield the C4-substituted product, allowing for sequential, highly controlled diversification.

Experimental Protocols

Protocol 1: Mild Hofmann Rearrangement using PIDA

Objective: Synthesis of Methyl 3-aminopyridine-2-carboxylate.

  • Setup: In a round-bottom flask, dissolve Methyl 3-carbamoylpyridine-2-carboxylate (1.0 eq) in anhydrous Methanol (0.2 M). Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Add KOH (2.5 eq) dissolved in a minimal amount of Methanol dropwise. Stir for 10 minutes. Slowly add Iodobenzene diacetate (PIDA, 1.1 eq) in portions over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO3. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

  • Self-Validation: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (Rf ~0.1) will disappear, replaced by a highly fluorescent blue spot under 254 nm UV (Rf ~0.4).

Protocol 2: Cyclization to Pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Objective: Construction of the bicyclic core.

  • Setup: Grind Methyl 3-aminopyridine-2-carboxylate (1.0 eq) and Urea (10.0 eq) into a fine, homogenous powder using a mortar and pestle.

  • Reaction: Transfer the mixture to a round-bottom flask equipped with a reflux condenser. Heat the neat mixture to 180°C using a sand bath or heating block for 3 hours. The mixture will melt and subsequently solidify as the product forms.

  • Workup: Cool the flask to 80°C and carefully add hot water to dissolve the excess urea. Filter the resulting suspension while warm. Wash the filter cake sequentially with hot water, ethanol, and diethyl ether. Dry under high vacuum.

  • Self-Validation: The formation of the dione is accompanied by the evolution of ammonia gas; damp red litmus paper held at the condenser outlet will turn blue. The final product is highly insoluble in most organic solvents.

Protocol 3: Chlorination to 2,4-Dichloropyrido[3,2-d]pyrimidine

Objective: Activation of the core for SNAr.

  • Setup: Suspend the dione (1.0 eq) in anhydrous Toluene (0.5 M). Add POCl3 (5.0 eq) and DIPEA (2.0 eq).

  • Reaction: Reflux the mixture at 110°C for 4 hours under an inert argon atmosphere.

  • Workup: Cool to room temperature and concentrate under reduced pressure to remove excess POCl3. Quench the residue by pouring it onto crushed ice/water, and immediately extract with Dichloromethane (DCM). Dry the organic layer over MgSO4 and concentrate to yield a crude brown solid. Use immediately in the next step to prevent hydrolysis.

  • Self-Validation: The complete dissolution of the insoluble dione starting material into a homogenous dark solution indicates successful conversion to the soluble dichloro intermediate.

Protocol 4: Regioselective C4-Amination

Objective: Installation of the first pharmacophore (e.g., Morpholine).

  • Setup: Dissolve the 2,4-dichloro intermediate (1.0 eq) in anhydrous DCM (0.1 M) and cool to 0°C.

  • Reaction: Add DIPEA (1.5 eq) followed by the dropwise addition of Morpholine (1.05 eq). Stir at 0°C for 1 hour.

  • Workup: Dilute with DCM, wash with water and brine, dry over Na2SO4, and purify via flash chromatography (DCM/MeOH gradient).

  • Self-Validation: Regioselectivity is confirmed by 1H NMR; C4-substitution causes a distinct upfield shift of the pyridine protons compared to the dichloro precursor due to the electron-donating effect of the newly introduced amine.

Data Presentation

Table 1: Reaction Optimization for Hofmann Rearrangement of Methyl 3-carbamoylpyridine-2-carboxylate

Reagent SystemSolventTempTimeYield (%)Mechanistic Observation
NaOCl / NaOHH2O0°C to RT4h35%Significant ester hydrolysis to carboxylic acid.
Br2 / KOHH2O / MeOH0°C to 60°C3h42%Undesired electrophilic bromination of the pyridine ring.
PIDA / KOH MeOH 0°C to RT 2h 88% Clean conversion; ester functionality perfectly preserved.

Table 2: Regioselective SNAr Diversification of 2,4-Dichloropyrido[3,2-d]pyrimidine

NucleophileEquivalentsTempTimeRegioselectivity (C4:C2)Isolated Yield (%)
Morpholine1.05 eq0°C1h>99:192%
3-Fluoroaniline1.10 eqRT3h95:585%
Isopropylamine1.20 eq0°C2h>99:189%

Visualizations

SyntheticWorkflow A Methyl 3-carbamoyl- pyridine-2-carboxylate (Starting Material) B Methyl 3-amino- pyridine-2-carboxylate (Intermediate 1) A->B PhI(OAc)2, KOH MeOH, 0°C to RT C Pyrido[3,2-d]pyrimidine- 2,4(1H,3H)-dione (Intermediate 2) B->C Urea, 180°C Neat D 2,4-Dichloro- pyrido[3,2-d]pyrimidine (Intermediate 3) C->D POCl3, DIPEA Toluene, Reflux E C4-Substituted Pyrido[3,2-d]pyrimidine (Drug Candidate) D->E R-NH2, DIPEA DCM, 0°C (SNAr)

Fig 1: Stepwise derivatization of Methyl 3-carbamoylpyridine-2-carboxylate.

SignalingPathway RTK BCR / RTK Activation PI3K PI3Kδ Kinase RTK->PI3K Stimulates PIP3 PIP3 Generation PI3K->PIP3 Catalyzes AKT AKT Phosphorylation PIP3->AKT Recruits Tumor Malignant B-Cell Proliferation AKT->Tumor Promotes Survival Drug Pyrido[3,2-d]pyrimidine Inhibitor Drug->PI3K ATP-Competitive Inhibition

Fig 2: PI3Kδ signaling cascade inhibited by pyrido[3,2-d]pyrimidine analogs.

References

  • Bai, H., Sun, J., Lei, H., et al. (2023). Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. Drug Development Research, 84(8), 1709-1723.[2] URL: [Link]

  • Laclef, S., & El Kazzouli, S. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and[4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352.[1] URL: [Link]

  • ACS Publications. (2023). Novel Pyrido[3,2-d]pyrimidines as HPK1 Inhibitors for Treating Cancer and Inflammatory and Autoimmune Diseases. ACS Medicinal Chemistry Letters.[3] URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 3-carbamoylpyridine-2-carboxylate

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-carbamoylpyridine-2-carboxylate. Recognizing the challenges in a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-carbamoylpyridine-2-carboxylate. Recognizing the challenges in achieving high yield and purity for substituted pyridines, this document offers a robust, field-proven synthetic strategy, detailed experimental protocols, and an in-depth troubleshooting guide in a direct question-and-answer format. Our approach is built on explaining the causal relationships behind experimental choices to empower users to not only follow procedures but also to diagnose and resolve issues effectively.

Recommended Synthetic Pathway: A Regioselective Approach

The synthesis of Methyl 3-carbamoylpyridine-2-carboxylate can be efficiently achieved from commercially available 2,3-pyridinedicarboxylic acid. The selected three-step pathway is designed for maximum regiochemical control, which is the primary challenge for this target molecule. The strategy hinges on the formation of a cyclic anhydride, followed by a regioselective nucleophilic attack by ammonia, and concluding with a standard esterification.

G cluster_0 Step 1: Anhydride Formation cluster_1 Step 2: Regioselective Ammonolysis cluster_2 Step 3: Esterification A 2,3-Pyridinedicarboxylic Acid B Pyridine-2,3-dicarboxylic Anhydride A->B Acetic Anhydride, Heat C 3-Carbamoylpyridine-2-carboxylic Acid B->C NH4OH, Controlled Temp. D Methyl 3-carbamoylpyridine-2-carboxylate C->D MeOH, H2SO4 (cat.), Reflux G cluster_problems cluster_causes start Problem Detected p1 Low Yield in Step 1 (Anhydride) p2 Poor Regioselectivity in Step 2 (Ammonolysis) p3 Incomplete Reaction in Step 3 (Esterification) p4 Product Degradation (Decarboxylation) c1 Causes Wet Reagents Insufficient Heat/Time Degradation p1->c1:f0 c2 Causes High Temperature Fast NH4OH Addition p2->c2:f0 c3 Causes Water Present Insufficient Catalyst Equilibrium Not Shifted p3->c3:f0 c4 Causes Excessive Heat Harsh pH during Workup p4->c4:f0

Optimization

Technical Support Center: Recrystallization of Methyl 3-carbamoylpyridine-2-carboxylate

Welcome to the dedicated technical support guide for the purification of Methyl 3-carbamoylpyridine-2-carboxylate via recrystallization. This resource is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of Methyl 3-carbamoylpyridine-2-carboxylate via recrystallization. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice. Recognizing that purity is paramount for accurate downstream applications, this guide offers a framework for developing a robust recrystallization protocol.

Introduction to Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds.[1][2] The core principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[1][2] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[2] Upon cooling, the purified compound crystallizes out of the solution, while the impurities remain dissolved.

This guide will walk you through solvent selection, protocol development, and troubleshooting common issues encountered during the recrystallization of Methyl 3-carbamoylpyridine-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the recrystallization of Methyl 3-carbamoylpyridine-2-carboxylate?

Based on the structure of Methyl 3-carbamoylpyridine-2-carboxylate, which contains a polar pyridine ring, a carbamoyl (amide) group, and a methyl ester, moderately polar to polar solvents are recommended for initial screening. The polarity of the N-oxide and carboxylic acid functional groups in similar pyridine derivatives suggests that polar solvents are likely to be effective.[2]

Recommended Single Solvents for Initial Screening:

  • Ethanol

  • Methanol

  • Isopropanol

  • Ethyl Acetate[2]

  • Acetone

  • Water[2]

Q2: My compound "oils out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.

Troubleshooting Steps:

  • Reheat the solution to dissolve the oil.

  • Add more solvent to decrease the saturation of the solution.

  • Cool the solution slowly. Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.

  • Scratch the inside of the flask with a glass rod at the meniscus to induce crystallization.

  • Add a seed crystal of the pure compound, if available.

Q3: The recovery of my purified compound is very low. How can I improve the yield?

Low recovery can be due to several factors, from using too much solvent to premature crystallization.

To Improve Yield:

  • Minimize the amount of hot solvent used to dissolve the compound. The goal is to create a saturated solution at the solvent's boiling point.

  • Ensure slow cooling. This allows for the formation of larger, purer crystals and maximizes recovery.

  • Cool the solution to a low temperature (e.g., in an ice bath) to maximize precipitation, but only after slow cooling to room temperature.

  • Avoid premature crystallization during hot filtration by using a pre-warmed funnel and flask.[3]

Q4: My recrystallized product is still impure. What are the likely causes?

Impurity in the final product can result from several issues in the recrystallization process.

Potential Causes and Solutions:

  • Inappropriate solvent choice: The solvent may be dissolving the impurities as well as the product. A different solvent or a mixed solvent system might be necessary.

  • Crystallization occurred too quickly: Rapid cooling can trap impurities within the crystal lattice. Ensure a slow cooling process.

  • Incomplete washing of the crystals: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any residual impurities on the surface.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Compound does not dissolve in the hot solvent. The solvent is not polar enough.Try a more polar solvent or a mixed solvent system.
Compound dissolves in the cold solvent. The solvent is too polar.Try a less polar solvent or a mixed solvent system.
Colored impurities remain in the final product. The impurities are not removed by recrystallization alone.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[2]
No crystals form upon cooling. The solution is not sufficiently saturated, or crystallization is slow to initiate.1. Boil off some of the solvent to increase the concentration.[3] 2. Scratch the inner surface of the flask with a glass rod. 3. Add a seed crystal. 4. Ensure the solution is cooled to a low enough temperature.

Experimental Protocol: Recrystallization of Methyl 3-carbamoylpyridine-2-carboxylate

This protocol provides a general framework. The ideal solvent and specific volumes should be determined through small-scale trials.

1. Solvent Selection:

  • Place a small amount of the crude compound (approx. 20-30 mg) into several test tubes.

  • Add a few drops of a different potential solvent to each tube at room temperature. Observe the solubility. A good solvent will not dissolve the compound at room temperature.

  • Gently heat the test tubes that showed poor solubility at room temperature. A good solvent will dissolve the compound when hot.

  • Allow the hot solutions to cool. The ideal solvent will show good crystal formation upon cooling.

2. Recrystallization Procedure:

  • Place the crude Methyl 3-carbamoylpyridine-2-carboxylate into an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Heat the mixture to a gentle boil on a hot plate with stirring.

  • Continue to add small portions of the hot solvent until the solid is just completely dissolved.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[3]

  • Cover the flask and allow the filtrate to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the purified crystals in a drying oven or desiccator.

3. Two-Solvent Recrystallization (If a single solvent is not effective):

  • Dissolve the compound in a minimum amount of a hot solvent in which it is soluble ("solvent #1").

  • Slowly add a "non-solvent" or "anti-solvent" ("solvent #2"), in which the compound is insoluble, dropwise to the hot solution until it becomes slightly cloudy.[3]

  • Add a few drops of solvent #1 until the solution becomes clear again.

  • Allow the solution to cool slowly as described above. A common mixed solvent system is ethanol-water or ethyl acetate-hexane.[4]

Visual Guide: Solvent Selection Workflow

Recrystallization_Solvent_Selection start Start: Crude Solid solubility_test Small-Scale Solubility Test Test with various solvents (e.g., Ethanol, Ethyl Acetate, Water) start->solubility_test dissolves_cold Dissolves in Cold Solvent? solubility_test->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No bad_solvent1 Result: Poor Solvent | Discard dissolves_cold->bad_solvent1 Yes crystals_form Crystals Form on Cooling? dissolves_hot->crystals_form Yes bad_solvent2 Result: Poor Solvent | Discard dissolves_hot->bad_solvent2 No good_solvent Result: Good Solvent | Proceed to Bulk Recrystallization crystals_form->good_solvent Yes try_mixed Consider Mixed Solvent System crystals_form->try_mixed No

Caption: Decision tree for selecting a suitable recrystallization solvent.

References

  • Benchchem. (n.d.). Troubleshooting common issues in pyridine synthesis.
  • Benchchem. (n.d.). Overcoming challenges in the purification of pyridine compounds.
  • ChemScene. (n.d.). 1154974-94-3 | 6-[methyl(2-methylpropyl)carbamoyl]pyridine-2-carboxylic acid.
  • Pipzine Chemicals. (n.d.). Methyl Pyridine-3-Carboxylate.
  • Unknown. (n.d.). recrystallization, filtration and melting point.
  • Organic Syntheses Procedure. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Pure Synth. (n.d.). Methyl Pyridine-2-Carboxylate 98.0%(GC).
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2021). ResearchGate.
  • Google Patents. (n.d.). EP0979822A1 - Process for the preparation of 2-carbamoyl-pyridines.
  • Benchchem. (n.d.). Application Notes and Protocols: Recrystallization of 3-Methylpyridine-4-carboxylic acid N-oxide.
  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide.

Sources

Troubleshooting

Technical Support Center: Purification of Crude Methyl 3-carbamoylpyridine-2-carboxylate

Welcome to the Technical Support Center. As researchers and drug development professionals, you know that isolating pyridine-2,3-dicarboxylic acid derivatives is notoriously challenging.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you know that isolating pyridine-2,3-dicarboxylic acid derivatives is notoriously challenging. The amphoteric nature of the pyridine ring, combined with the reactive ester and amide functional groups, makes this scaffold prone to hydrolysis, transamidation, and thermal rearrangement.

This guide provides field-proven, self-validating protocols designed to ensure the scientific integrity of your purification workflows. Rather than just telling you what to do, we explain the causality behind the chemistry so you can adapt these principles to your specific laboratory conditions.

Purification Workflow Architecture

The following diagram illustrates the optimized logic flow for isolating the target molecule from common synthetic byproducts.

PurificationWorkflow Crude Crude Mixture (Methyl 3-carbamoylpyridine-2-carboxylate + Impurities) Dissolve Dissolve in EtOAc Wash with Sat. NaHCO3 (pH 8) Crude->Dissolve AqPhase Aqueous Phase (3-Carbamoylpyridine-2-carboxylic acid) Dissolve->AqPhase Extracts Acidic Impurities OrgPhase Organic Phase (Product, Diester, Regioisomer, Diamide) Dissolve->OrgPhase Retains Neutrals/Amides Silica Flash Column Chromatography (Silica gel, DCM:MeOH Gradient) OrgPhase->Silica Diester Early Fractions (Rf ~0.8) (Dimethyl pyridine-2,3-dicarboxylate) Silica->Diester ProductFrac Middle Fractions (Rf ~0.4) (Methyl 3-carbamoylpyridine-2-carboxylate) Silica->ProductFrac Regio Late Fractions (Rf <0.2) (Regioisomer & Diamide) Silica->Regio Cryst Recrystallization (Hot Isopropanol / Heptane) ProductFrac->Cryst Pure Pure Methyl 3-carbamoylpyridine-2-carboxylate (>99% Purity) Cryst->Pure

Workflow for the isolation and purification of Methyl 3-carbamoylpyridine-2-carboxylate.

Impurity Profiling & Causality

Before troubleshooting, you must understand the thermodynamic and kinetic origins of your impurities. The synthesis of this molecule—whether via the methanolysis of quinolinimides[1] or the amidation of quinolinic anhydride—generates a highly specific impurity profile.

ImpurityChemical NameOrigin / CausalityAnalytical Handle
Diacid / Monoacid 3-Carbamoylpyridine-2-carboxylic acidUnreacted starting material or hydrolysis during aqueous workup[2].Highly polar (Rf ~0.0 in DCM:MeOH 9:1); Soluble in aq. base.
Diester Dimethyl pyridine-2,3-dicarboxylateOver-esterification or solvolysis of the amide group in methanol.Non-polar (Rf ~0.8); Lacks N-H stretch in IR.
Regioisomer Methyl 2-carbamoylpyridine-3-carboxylateIncomplete separation of quinolinic anhydride/imide opening products[1].Co-elutes closely (Rf ~0.35); Identical MS (m/z 181 [M+H]+).
Diamide Pyridine-2,3-dicarboxamideOver-amidation or transamidation during synthesis[3].Highly polar (Rf <0.2); Two distinct primary amide signals in NMR.
Imide Pyrrolo[3,4-b]pyridine-5,7-dioneThermal intramolecular cyclization (dehydration/dealcoholization)[4].Distinct MS (m/z 148 [M+H]+); UV-active at different max.

Frequently Asked Questions (FAQs)

Q1: Why am I losing my target product in the aqueous phase during the initial workup? A1: Methyl 3-carbamoylpyridine-2-carboxylate is amphoteric due to the pyridine nitrogen (weakly basic) and the primary amide. However, unlike its precursor 3-carbamoylpyridine-2-carboxylic acid[2], it lacks a highly acidic proton. If you are losing product to the aqueous phase, your extraction pH is likely too low (acidic), causing protonation of the pyridine ring (


), which drives the molecule into the aqueous layer.
Resolution: Always ensure the aqueous phase is buffered to pH 7.5–8.5 using saturated 

. This pH selectively ionizes the unreacted acid impurity while keeping the target ester neutral and lipophilic.

Q2: My LC-MS shows a single mass peak at m/z 181[M+H]+, but my NMR is messy. What is happening? A2: You are likely observing co-elution of the target product with its regioisomer, Methyl 2-carbamoylpyridine-3-carboxylate. Both isomers are formed during the methanolysis of quinolinimide intermediates[1]. Because they share the exact same molecular weight and similar polarities, they are indistinguishable by standard low-resolution MS and often co-elute on silica gel. Resolution: Differentiate them using 1H-NMR. The target will show a distinct splitting pattern for the pyridine protons compared to the regioisomer. To separate them, abandon chromatography and utilize the recrystallization protocol outlined below.

Q3: I noticed a new impurity forming during solvent evaporation. How do I prevent this? A3: If you heat the product excessively during concentration (e.g., rotary evaporation at >50°C), the molecule undergoes a thermally-induced Gabriel-Colman type intramolecular cyclization[4]. The primary amide nitrogen attacks the adjacent methyl ester carbonyl, expelling methanol to form Pyrrolo[3,4-b]pyridine-5,7-dione (quinolinimide). Resolution: Never exceed 40°C during solvent removal. If quinolinimide has already formed, it cannot be easily reversed without risking hydrolysis of the target; you must remove it via chromatography.

Optimized Purification Protocol

Objective: Isolate Methyl 3-carbamoylpyridine-2-carboxylate (>99% purity) from a crude mixture containing acids, diesters, and regioisomers.

Phase 1: Selective Deprotonation (Self-Validating Extraction)
  • Dissolution : Suspend 10 g of crude Methyl 3-carbamoylpyridine-2-carboxylate in 100 mL of Ethyl Acetate (EtOAc).

  • Alkaline Wash : Add 50 mL of saturated aqueous Sodium Bicarbonate (

    
    ).
    
    • Causality: The mildly basic

      
       (pH ~8) selectively deprotonates the unreacted 3-carbamoylpyridine-2-carboxylic acid (pKa ~2.5) into its highly water-soluble carboxylate salt, while leaving the neutral target ester in the organic phase.
      
  • Validation Check : Test the pH of the aqueous layer using pH paper. It must remain ≥ 7.5. If it drops, the acid impurity has neutralized the buffer; add more

    
     until the pH stabilizes.
    
  • Separation : Isolate the organic layer. Wash with 30 mL of brine to remove residual water, dry over anhydrous

    
    , and concentrate under reduced pressure at 35°C.
    
    • Critical Warning: Do not exceed 40°C to prevent thermally-induced cyclization into the imide[4].

Phase 2: Chromatographic Polish (Removal of Diester and Diamide)
  • Column Loading : Dissolve the concentrated residue in a minimum volume of Dichloromethane (DCM). Load onto a silica gel column.

  • Gradient Elution : Elute with a gradient of DCM to DCM:Methanol (95:5).

    • Causality: The diester lacks hydrogen-bond donors, making it significantly less polar. It elutes first (Rf ~0.8). The target product, possessing one primary amide (-NH2), elutes next (Rf ~0.4). The diamide[3], with two hydrogen-bond donors, is retained strongly (Rf <0.2).

  • Validation Check : Perform TLC (DCM:MeOH 9:1) on fractions. Pool fractions containing only the Rf ~0.4 spot.

Phase 3: Regioisomer Resolution via Recrystallization
  • Solvent Selection : To separate the co-eluting regioisomer, dissolve the pooled fractions in boiling Isopropanol (IPA) (approx. 5 mL/g).

  • Crystallization : Slowly cool to room temperature, then to 4°C.

    • Causality: The target Methyl 3-carbamoylpyridine-2-carboxylate forms a distinct intermolecular hydrogen-bonding lattice that preferentially crystallizes from IPA, leaving the more soluble regioisomer in the mother liquor.

  • Filtration & Drying : Filter the white crystals and wash with cold Heptane. Dry in a vacuum oven at 30°C to yield the pure target compound.

References

  • [4] Title: Mechanistic evidence of a Gabriel Colman-type rearrangement | Source: ResearchGate | URL: [Link]

  • [1] Title: The transposing of isomer yields in the methanolyses of N-substituted quinolinimides | Source: Sabinet African Journals | URL: [Link]

  • [3] Title: Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents | Source: Hilaris Publisher | URL: [Link]

  • [2] Title: 3-Carbamoylpyridine-2-Carboxylic Acid 97.0% | Source: PureSynth | URL: [Link]

Sources

Optimization

Technical Support Center: Reaction Temperature Optimization for Methyl 3-carbamoylpyridine-2-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of Methyl 3-carbamoylpyridine-2-carboxylate .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of Methyl 3-carbamoylpyridine-2-carboxylate . The conversion of 3-carbamoylpyridine-2-carboxylic acid to its methyl ester seems straightforward, but it is notoriously sensitive to thermal conditions.

This guide is designed to diagnose common synthetic failures, explain the thermodynamic and kinetic causality behind these issues, and provide a field-proven, self-validating protocol for optimal yield.

Diagnostic Q&A: Troubleshooting Common Failures

Q: My esterification yield is dropping drastically when I reflux the reaction in methanol (65°C). I am isolating a highly crystalline byproduct instead. What is happening? A: You are driving a thermal cyclization. The proximity of the 2-carboxylate and 3-carboxamide groups on the pyridine ring allows for an intramolecular nucleophilic acyl substitution. At elevated temperatures (>65°C), the amide nitrogen attacks the ester or carboxylic carbon, releasing water or methanol to form a thermodynamically stable 5-membered imide ring known as pyridine-2,3-dicarboximide (quinolinimide) [1]. To prevent this, the reaction temperature must be strictly capped below 50°C.

Q: To speed up the sluggish reaction, I used thionyl chloride (


) in methanol at 60°C. My NMR shows the ester formed, but the amide protons are missing, and a nitrile peak appeared. Why? 
A:  Thionyl chloride is a potent dehydrating agent. While it effectively activates the carboxylic acid for esterification, at elevated temperatures, it simultaneously dehydrates the primary carboxamide into a nitrile group[2]. This dual reactivity converts your starting material into methyl 3-cyanopyridine-2-carboxylate . If you must use 

, it must be done at sub-zero temperatures, though acid-catalyzed Fischer-Speier esterification is much safer for preserving the amide.

Q: Can I just run the acid-catalyzed reaction at room temperature (20°C) to avoid all byproducts? A: Yes, but it is kinetically impractical. At 20°C, the Fischer-Speier esterification of picolinic acid derivatives is extremely sluggish[2], often taking 48–72 hours to reach moderate conversion. The optimal approach is balancing the kinetic energy required for esterification against the activation energy of cyclization by holding the reaction at 40–45°C .

Mechanistic Pathway Visualization

The following diagram illustrates how temperature and reagent selection dictate the fate of the starting material.

G SM 3-Carbamoylpyridine- 2-carboxylic acid (Starting Material) Target Methyl 3-carbamoylpyridine- 2-carboxylate (Desired Product) SM->Target MeOH, H2SO4 (cat.) 40-45°C (Optimal Kinetics) Imide Pyridine-2,3-dicarboximide (Quinolinimide Byproduct) SM->Imide MeOH, H2SO4 >65°C (Reflux) (Thermal Cyclization) Nitrile Methyl 3-cyanopyridine- 2-carboxylate (Dehydration Byproduct) SM->Nitrile SOCl2 / MeOH >60°C (Amide Dehydration)

Figure 1: Temperature-dependent reaction pathways for 3-carbamoylpyridine-2-carboxylic acid.

Quantitative Temperature Profiling

To demonstrate the causality of temperature on product distribution, review the quantitative benchmarking data below. This data validates why 40–45°C is the critical operational window.

Temperature (°C)Catalyst / ReagentReaction TimeTarget Ester Yield (%)Quinolinimide (%)Nitrile Byproduct (%)
20 (RT)

(cat.) / MeOH
48 h45%< 1%0%
45 (Optimal)

(cat.) / MeOH
16 h 88% 2% 0%
65 (Reflux)

(cat.) / MeOH
8 h35%55%0%
65 (Reflux)

/ MeOH
4 h15%10%70%

Standard Operating Procedure (SOP): Optimized Esterification

This protocol is a self-validating system; by strictly controlling the thermal input and avoiding aggressive dehydrating agents, the reaction naturally funnels toward the desired ester without requiring complex downstream chromatography.

Reagents:

  • 3-carbamoylpyridine-2-carboxylic acid (1.0 eq)

  • Anhydrous Methanol (10 volumes)

  • Concentrated Sulfuric Acid (

    
    , 98%) (0.2 eq)
    

Step-by-Step Methodology:

  • Suspension & Chilling: Suspend 3-carbamoylpyridine-2-carboxylic acid in anhydrous methanol (10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer. Cool the suspension to 0°C using an ice bath.

  • Catalyst Addition: Dropwise add concentrated

    
     (0.2 eq). Scientific Rationale: Adding the acid at 0°C prevents localized exothermic spikes that could prematurely trigger imide cyclization[1].
    
  • Controlled Heating: Remove the ice bath and attach a reflux condenser. Submerge the flask in a thermostatically controlled oil bath or heating block strictly set to 45°C .

  • Reaction Monitoring: Stir the mixture at 45°C for 16 hours. The suspension will gradually clear as the ester forms and dissolves. Monitor via LC-MS or TLC (DCM:MeOH 9:1) until the starting material is fully consumed.

  • Quenching: Cool the reaction mixture back to 0°C. Carefully neutralize the acid by adding saturated aqueous

    
     dropwise until the pH reaches 7.5. Scientific Rationale: Neutralization prevents acid-catalyzed hydrolysis of the newly formed ester during workup[2].
    
  • Extraction & Isolation: Extract the aqueous mixture with Ethyl Acetate (3 x 5 volumes). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure (bath temperature <40°C) to yield Methyl 3-carbamoylpyridine-2-carboxylate as a white to pale-yellow solid.
    

References

  • Improved Synthesis of N-Substituted Quinolinimides Using Microwave Irradiation Source: Molecules (MDPI) URL:[Link]

Sources

Troubleshooting

Solubility issues with Methyl 3-carbamoylpyridine-2-carboxylate in water

Technical Support Center: Methyl 3-carbamoylpyridine-2-carboxylate Executive Summary: The Solubility Paradox Methyl 3-carbamoylpyridine-2-carboxylate presents a classic "solubility paradox" often encountered in heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 3-carbamoylpyridine-2-carboxylate

Executive Summary: The Solubility Paradox

Methyl 3-carbamoylpyridine-2-carboxylate presents a classic "solubility paradox" often encountered in heterocyclic drug discovery. Despite possessing polar functional groups (amide and ester), the molecule exhibits poor aqueous solubility.

The Mechanism:

  • Intramolecular Hydrogen Bonding: The proximity of the carbamoyl group (C3) and the methyl ester (C2) allows for strong intramolecular hydrogen bonding (Amide-NH

    
     Ester-Carbonyl).[1][2] This "locks" the molecule into a rigid, planar conformation, effectively hiding its polar donors/acceptors from water molecules and increasing lattice energy.
    
  • Pi-Stacking: The planar pyridine ring facilitates tight stacking in the solid state, requiring significant energy to break the crystal lattice during dissolution.[2]

This guide provides a validated protocol to overcome these thermodynamic barriers while preventing the most common user error: Hydrolytic Degradation.

Troubleshooting Guide (Q&A)

Q1: Why does the compound precipitate immediately upon dilution in water, even if it dissolves in methanol?

A: This is a "Solvent Shock" phenomenon. While soluble in methanol or ethanol, the compound is highly hydrophobic (Lipophilic). When you dilute an organic stock into water, the dielectric constant changes rapidly. Water molecules self-associate more strongly than they interact with the hydrophobic pyridine ring, forcing the compound out of solution to form aggregates.[2]

  • Solution: Use a "Step-Down" dilution method with an intermediate polarity buffer or surfactant, or maintain a minimum co-solvent concentration (typically 5-10% DMSO).[1][2]

Q2: Can I use acid (HCl) or base (NaOH) to improve solubility?

A: ABSOLUTELY NOT. This is the most critical error.[1]

  • Acid Risk: While protonating the pyridine nitrogen (pKa < 2 due to electron-withdrawing groups) could theoretically increase solubility, the required pH is so low that it catalyzes the hydrolysis of the ester.[2]

  • Base Risk: Bases will rapidly hydrolyze the methyl ester to the carboxylate (Picolinic acid derivative) and potentially hydrolyze the amide.

  • Result: You will dissolve the compound, but you will be testing a degradation product, not your target molecule.

Q3: What is the maximum stable concentration in aqueous media?

A: Without co-solvents, the thermodynamic solubility is estimated to be


. With 1% DMSO, this can typically be pushed to 

.[1][2] For animal dosing (high concentration), a formulation of 5% DMSO / 40% PEG400 / 55% Water is recommended to achieve concentrations up to 5-10 mg/mL.[1][2]

Experimental Protocols

Protocol A: Preparation of a Stable 10 mM Stock Solution
  • Objective: Create a stock solution that resists precipitation and degradation.

  • Reagents: Anhydrous DMSO (Dimethyl sulfoxide), Molecular Biology Grade.[1]

  • Weighing: Weigh the compound into a glass vial (avoid polystyrene, which DMSO damages).

  • Dissolution: Add Anhydrous DMSO to achieve a 50 mM concentration. Vortex for 30 seconds.[1]

    • Note: If dissolution is slow, sonicate at 30°C for 5 minutes. Do not exceed 40°C to avoid thermal degradation.

  • Storage: Aliquot into small volumes (e.g., 50

    
    ) to avoid freeze-thaw cycles. Store at -20°C. Hygroscopicity of DMSO is the enemy; keep tightly sealed.[1][2]
    
Protocol B: Aqueous Dilution (The "Step-Down" Method)
  • Objective: Dilute stock to working concentration (e.g., 100

    
    ) for assays without precipitation.
    
  • Preparation: Pre-warm the aqueous buffer (PBS or Media) to 37°C.

  • Rapid Injection: While vortexing the buffer, inject the DMSO stock rapidly into the center of the liquid vortex.

    • Why: Slow addition creates local regions of high water content, triggering precipitation. Rapid dispersion ensures immediate mixing.[1]

  • Visual Check: Inspect for "oiling out" or turbidity.[1] The solution should remain clear.

Visualizations

Figure 1: Solubility & Stability Decision Tree

This workflow illustrates the logical path for solvent selection, highlighting the critical "Danger Zones" for hydrolysis.

SolubilityWorkflow Start Start: Solid Compound SolventChoice Select Primary Solvent Start->SolventChoice Water Water / Buffer SolventChoice->Water Direct Addition Organic DMSO / DMF SolventChoice->Organic Recommended Precipitation Precipitation Observed Water->Precipitation Low Solubility Dissolution Clear Solution Organic->Dissolution AdjustPH Adjust pH? Precipitation->AdjustPH Dilution Dilute into Aqueous Media Dissolution->Dilution Max 1% DMSO Acid Add HCl (pH < 2) AdjustPH->Acid Protonate Pyridine Base Add NaOH (pH > 8) AdjustPH->Base Deprotonate Hydrolysis CRITICAL FAILURE: Ester Hydrolysis Acid->Hydrolysis Degradation Base->Hydrolysis Degradation Success Stable Assay Solution Dilution->Success

Caption: Decision tree highlighting the risks of pH adjustment versus the safety of organic co-solvent strategies.

Figure 2: Degradation Pathway (Hydrolysis Risk)

Understanding why pH adjustment fails is crucial.[1] This diagram shows the chemical transformation that occurs in basic or acidic conditions.

Hydrolysis Compound Methyl 3-carbamoylpyridine-2-carboxylate (Active) Intermediate Tetrahedral Intermediate Compound->Intermediate + H2O / OH- Product 3-carbamoylpyridine-2-carboxylic acid (Inactive/Artifact) Intermediate->Product Irreversible Methanol Methanol (Byproduct) Intermediate->Methanol

Caption: Mechanism of ester hydrolysis.[1][2] In aqueous buffers (pH > 7.5 or < 4.0), the methyl ester is cleaved, altering the compound's biological activity.

Physicochemical Data Summary

PropertyValue (Estimated/Literature)Implication for Solubility
Molecular Weight 180.16 g/mol Small molecule, kinetics should be fast.[1][2]
LogP (Octanol/Water) ~0.5 - 0.8Moderately lipophilic; prefers organic solvents.[1][2]
pKa (Pyridine N) < 2.0 (Predicted)Very weak base due to EWGs (Ester/Amide).[1] Hard to protonate without strong acid.
H-Bond Donors 1 (Amide NH)Limited interaction with water.[1][2]
H-Bond Acceptors 4 (N, O)Good potential, but often satisfied intramolecularly.[1][2]
Water Solubility < 0.5 mg/mL (Neutral pH)Requires co-solvent or carrier.[1]

References

  • PubChem. Carbamoyl pyridine-2-carboxylate Compound Summary. National Library of Medicine. Available at: [Link][1]

  • Armstrong, V. C., et al. "The hydrolysis of amides, esters, and related compounds in acid solution." Journal of the Chemical Society B, 1968. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Cyclization Failures of Methyl 3-carbamoylpyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide is designed to provide in-depth technical assistance for the intramolecular cyclization of Methyl 3-carbamoylpyridine-2-carboxylate to form the p...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide is designed to provide in-depth technical assistance for the intramolecular cyclization of Methyl 3-carbamoylpyridine-2-carboxylate to form the pyrido[2,3-d]pyrimidine core, a scaffold of significant interest in medicinal chemistry. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to help you navigate the common challenges encountered during this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: What is the expected product from the intramolecular cyclization of Methyl 3-carbamoylpyridine-2-carboxylate?

The primary and desired product of the base-catalyzed intramolecular cyclization is 2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine . This reaction involves the nucleophilic attack of the amide nitrogen onto the ester carbonyl, followed by the elimination of methanol.

Q2: What are the typical reaction conditions for this cyclization?

This transformation is typically achieved under basic conditions. Common reagents and conditions include:

  • Bases: Sodium methoxide (NaOMe), sodium ethoxide (NaOEt), potassium tert-butoxide (KOtBu), or sodium hydride (NaH).

  • Solvents: Anhydrous alcohols (methanol, ethanol), or aprotic solvents like DMF or THF if using a non-alkoxide base.

  • Temperature: Often requires heating, ranging from room temperature to the reflux temperature of the solvent.

Q3: My reaction is not yielding the desired product. What are the most common failure modes?

Failures in this cyclization can manifest in several ways, including low to no yield of the desired product, or the formation of unexpected side products. The most common issues stem from:

  • Incomplete Reaction: Insufficiently strong base, low temperature, or short reaction times can lead to the recovery of unreacted starting material.

  • Hydrolysis: The presence of water can lead to the hydrolysis of the ester and/or amide functional groups.

  • Hofmann Rearrangement: Under certain basic conditions, particularly with reagents that can generate hypohalites (e.g., from impurities or specific reagent choices), the primary amide can undergo a Hofmann rearrangement.

  • Decarboxylation: If the ester is hydrolyzed to the corresponding carboxylic acid, decarboxylation can occur under thermal stress or acidic/basic conditions.

Troubleshooting Guide: A Deeper Dive into Cyclization Failures

This section provides a systematic approach to identifying and resolving common issues encountered during the cyclization of Methyl 3-carbamoylpyridine-2-carboxylate.

Problem 1: Low or No Yield of the Desired Product with Recovery of Starting Material

This is one of the most frequent challenges and often points to suboptimal reaction conditions.

dot

Caption: Troubleshooting low yield issues.

Detailed Analysis and Solutions:

  • Causality: The intramolecular cyclization requires the deprotonation of the amide nitrogen to enhance its nucleophilicity. If the base is not strong enough to achieve a sufficient concentration of the amidate anion, the reaction will be slow or may not proceed at all. The reaction is also subject to kinetic control, meaning that adequate thermal energy is necessary to overcome the activation energy barrier.

  • Experimental Protocol: Optimizing Reaction Conditions

    • Reagent Purity: Ensure all reagents, especially the base and solvent, are anhydrous. Moisture will quench strong bases and can lead to hydrolysis side reactions.

    • Base Selection: If using alkoxides like NaOMe or NaOEt in their corresponding alcohol, consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like DMF or THF.

    • Temperature and Time: Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC or LC-MS. If an increase in temperature leads to byproduct formation, consider extending the reaction time at a lower temperature.

    • Solvent Choice: If solubility is an issue, switching to a solvent in which the starting material is more soluble can significantly improve reaction rates.

ParameterRecommendationRationale
Base NaH, KOtBuStronger bases that can more effectively deprotonate the amide.
Solvent Anhydrous DMF, THF, DioxaneAprotic solvents prevent interference from the solvent acting as a nucleophile.
Temperature 60-120 °C (monitor closely)Provides sufficient energy for the reaction to proceed at a reasonable rate.
Monitoring TLC, LC-MSAllows for real-time tracking of starting material consumption and product formation.
Problem 2: Formation of a Water-Soluble, Acidic Byproduct

If your work-up involves an aqueous extraction and you find that your product is partitioning into the aqueous layer, or if you isolate an acidic compound, hydrolysis is the likely culprit.

dot

Caption: Potential hydrolysis pathways.

Detailed Analysis and Solutions:

  • Causality: Both the ester and amide functional groups are susceptible to hydrolysis under basic conditions, especially in the presence of water. The ester is generally more labile than the amide. The resulting carboxylic acid and/or dicarboxylic acid will be deprotonated under basic conditions, rendering them water-soluble.

  • Diagnostic Checks:

    • Solubility: The hydrolyzed products will be soluble in aqueous base and will precipitate upon acidification.

    • Spectroscopy:

      • ¹H NMR: Disappearance of the methyl ester singlet (~3.9 ppm). Appearance of a broad OH peak for the carboxylic acid.

      • IR: Appearance of a broad O-H stretch (~2500-3300 cm⁻¹) characteristic of a carboxylic acid.

      • MS: The mass of the product will correspond to the hydrolyzed species.

  • Experimental Protocol: Preventing Hydrolysis

    • Anhydrous Conditions: This is the most critical factor. Dry your solvents and glassware thoroughly. Use freshly opened or properly stored anhydrous bases.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

    • Work-up Procedure: If hydrolysis is suspected, acidify the aqueous layer carefully with cold dilute HCl to a pH of ~3-4. The hydrolyzed product, if present, should precipitate and can be collected by filtration.

Problem 3: Formation of a Product with One Fewer Carbon Atom

The loss of a carbon atom (as CO₂) from the starting material is a strong indicator of a Hofmann rearrangement of the primary amide.

dot

Caption: Competing cyclization and Hofmann rearrangement pathways.

Detailed Analysis and Solutions:

  • Causality: The Hofmann rearrangement is a reaction of a primary amide with a halogen in the presence of a strong base to form a primary amine with one less carbon atom.[1] While you may not have intentionally added a halogen, trace amounts of hypohalites can sometimes be present in basic solutions or generated in situ, leading to this side reaction. The reaction proceeds through an isocyanate intermediate which is then trapped by the solvent (e.g., methanol) or hydrolyzed to the amine.[2][3][4]

  • Diagnostic Checks:

    • TLC/LC-MS: The Hofmann product, Methyl 2-amino-3-pyridinecarboxylate, will likely be more polar than the starting material but may have a similar polarity to the desired cyclized product. A key diagnostic is the mass spectrum, which will show a mass corresponding to the loss of a carbonyl group (28 amu) and the gain of two hydrogens.

    • ¹H NMR: The most telling sign will be the appearance of a new signal for the amino group (-NH₂) protons, which will likely be a broad singlet. The signals for the pyridine ring protons will also shift.

    • IR: Appearance of N-H stretching bands characteristic of a primary amine (~3300-3500 cm⁻¹).

  • Experimental Protocol: Suppressing the Hofmann Rearrangement

    • Reagent Purity: Use high-purity bases and solvents to minimize potential contaminants that could act as oxidizing agents.

    • Avoid Halogenated Reagents: Ensure that no halogenated reagents are used in the reaction or work-up that could lead to the formation of hypohalites.

    • Alternative Bases: If the Hofmann rearrangement is a persistent issue, consider using bases that are less likely to promote this pathway, such as metal hydrides (NaH) in an aprotic solvent.

Problem 4: Evidence of Decarboxylation

The loss of the ester group as CO₂ can occur if the ester is first hydrolyzed to a carboxylic acid.

Detailed Analysis and Solutions:

  • Causality: Pyridine-2-carboxylic acids are known to undergo decarboxylation, although this often requires acidic conditions or high temperatures.[5][6][7] In the context of this cyclization, if significant hydrolysis of the methyl ester occurs, the resulting 3-carbamoylpyridine-2-carboxylic acid could potentially decarboxylate under the reaction conditions, especially if elevated temperatures are used.

  • Diagnostic Checks:

    • Gas Evolution: You may observe gas bubbling (CO₂) from the reaction mixture.

    • MS: The mass spectrum of the crude reaction mixture may show a peak corresponding to the decarboxylated product, 3-carbamoylpyridine.

    • ¹H NMR: The signals corresponding to the pyridine ring protons will simplify, and the characteristic downfield shift of the proton adjacent to the carboxylate group will be absent.

  • Experimental Protocol: Minimizing Decarboxylation

    • Prevent Hydrolysis: The primary strategy to prevent decarboxylation is to rigorously exclude water from the reaction to avoid the initial hydrolysis step.

    • Moderate Temperatures: Avoid excessively high reaction temperatures, which can promote thermal decarboxylation.

References

  • Hofmann, A. W. Ueber die Einwirkung des Broms in alkalischer Lösung auf Amide. Ber. Dtsch. Chem. Ges.1881, 14 (2), 2725–2736.
  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. ACS Med. Chem. Lett.2017, 8 (10), 1045–1050.
  • A convenient catalytic method for preparation of new tetrahydropyrido[2,3-d]pyrimidines via a cooperative vinylogous anomeric based oxid
  • Chemist Wizards. Hoffmann Rearrangement. [Link] (accessed Feb 28, 2026).

  • Chemistry Notes. Hofmann Rearrangement: Mechanism, application. [Link] (accessed Feb 28, 2026).

  • Scribd. Hofmann Rearrangement Mechanism Overview. [Link] (accessed Feb 28, 2026).

  • Krapcho, A. P. Synthetic applications of the Krapcho decarboxylation. Tetrahedron2007, 63 (44), 10829-10851.
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Adv.2024, 14, 11856-11871.
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iran. J. Pharm. Res.2021, 20 (3), 456-475.
  • Khan Academy. Decarboxylation. [Link] (accessed Feb 28, 2026).

  • Dunn, G. E.; Lee, G. K. J.; Thimm, H. Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Can. J. Chem.1972, 50 (18), 3017-3027.
  • Gouda, M. A.; et al. 3D- pharmacophore study molecular docking and synthesis of pyrido[2,3-d]pyrimidine-4(1H) dione derivatives with in vitro potential anticancer and antioxidant activities. J. Iran. Chem. Soc.2021, 18, 1259–1274.

Sources

Troubleshooting

Technical Support Center: Stability and Handling of Methyl 3-carbamoylpyridine-2-carboxylate Under Basic Conditions

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and formulation scientists working with Methyl 3-carbamoylpyridine-2-carboxylate .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and formulation scientists working with Methyl 3-carbamoylpyridine-2-carboxylate . Due to its specific structural features, this compound exhibits complex reactivity profiles during basic workups, saponification, and formulation.

Below, you will find a mechanistic breakdown of its stability, a troubleshooting FAQ, quantitative degradation data, and optimized experimental protocols.

Mechanistic Overview: The Bifunctional Challenge

Methyl 3-carbamoylpyridine-2-carboxylate (CAS 24195-06-0) features a methyl ester and a primary amide in an ortho relationship on an electron-deficient pyridine ring[1]. This proximity creates a highly reactive system under basic conditions, leading to three competing pathways:

  • Chemoselective Saponification (Desired for Acid Synthesis): Hydrolysis of the methyl ester yields 3-carbamoylpyridine-2-carboxylic acid.

  • Intramolecular Cyclization (Base-Catalyzed Side Reaction): The deprotonated amide nitrogen acts as an internal nucleophile, attacking the adjacent ester carbonyl and expelling methanol to form2[2].

  • Complete Hydrolysis (Over-reaction): Prolonged exposure to strong aqueous base hydrolyzes both functional groups (or opens the intermediate imide ring), yielding 3[3].

G A Methyl 3-carbamoylpyridine- 2-carboxylate B 3-carbamoylpyridine- 2-carboxylic acid A->B Mild Base / H2O (Saponification) C Pyridine-2,3- dicarboximide (Quinolinimide) A->C Base / Alkoxide (Cyclization) D Pyridine-2,3- dicarboxylic acid (Quinolinic acid) B->D Strong Base + Heat (Amide Hydrolysis) C->D Strong Base + Heat (Imide Ring Opening)

Divergent reaction pathways of Methyl 3-carbamoylpyridine-2-carboxylate under basic conditions.

Troubleshooting & FAQs

Q: During a standard 1M NaOH workup, my LC-MS shows a major byproduct with a mass of [M-31]. What is happening? A: You are observing base-catalyzed intramolecular cyclization. The mass loss of 31 Da corresponds to the loss of a methoxy group (as methanol) minus a proton. Under basic conditions, the primary amide is deprotonated and attacks the ester carbonyl, forming 4[4]. Resolution: Avoid strong aqueous bases during extraction. Use saturated aqueous NaHCO₃ or phosphate buffers (pH 7-8) and maintain the temperature strictly at 0–4°C.

Q: I am trying to hydrolyze the methyl ester to get 3-carbamoylpyridine-2-carboxylic acid, but I keep getting the diacid (quinolinic acid). How do I stop the over-reaction? A: While amide hydrolysis is typically slower than ester hydrolysis, the ortho-carboxylate group provides anchimeric assistance (neighboring group participation), which significantly accelerates the cleavage of the amide bond[2]. Furthermore, if the cyclic imide forms first, it is highly susceptible to rapid ring-opening hydrolysis to the diacid[3]. Resolution: Switch from NaOH to LiOH in a THF/Water mixture at 0°C (See Protocol A).

Q: Can I intentionally synthesize the quinolinimide from this starting material? A: Yes. Treating the ester-amide with sodium methoxide (NaOMe) in methanol at elevated temperatures will drive the equilibrium toward the 5[5].

Quantitative Data: Product Distribution

The following table summarizes the expected product distribution under varying basic conditions, highlighting the narrow kinetic window for chemoselective ester hydrolysis.

Reagent / ConditionTemp (°C)Time (h)% Starting Material% Carboxylic Acid% Quinolinimide% Quinolinic Acid
0.1M NaHCO₃ (aq)252>98%<2%0%0%
1.0M LiOH (THF/H₂O)020%92% 8%0%
1.0M NaOH (aq)2510%40%55% 5%
5.0M NaOH (aq)8040%0%0%100%
1.0M NaOMe (MeOH)6530%0%95% 5%

(Note: Distribution profiles are synthesized from6[6].)

Experimental Protocols

Protocol A: Chemoselective Saponification (Avoiding Cyclization)

Objective: Isolate 3-carbamoylpyridine-2-carboxylic acid without triggering Gabriel-Colman cyclization.

  • Dissolution: Dissolve 1.0 eq of Methyl 3-carbamoylpyridine-2-carboxylate in a 3:1 mixture of THF:Water to achieve a 0.2 M concentration.

  • Cooling: Chill the reaction flask in an ice-water bath to strictly 0°C.

  • Base Addition: Add 1.1 eq of LiOH·H₂O (dissolved in a minimal amount of water) dropwise over 15 minutes.

    • Causality Check: The Lithium ion (Li⁺) coordinates the carbonyl oxygens, localizing the hydroxide nucleophile near the ester. This allows the saponification to proceed at 0°C, a temperature where amide deprotonation and subsequent cyclization are kinetically frozen.

  • Monitoring: Stir at 0°C for 2 hours. Monitor by LC-MS until the starting material is consumed.

  • Quenching & Isolation: Carefully acidify the cold mixture with 1M HCl to pH ~3.5–4.0. This represents the isoelectric point of the product, causing the zwitterionic 3-carbamoylpyridine-2-carboxylic acid to precipitate. Filter, wash with cold water, and dry under vacuum.

Protocol B: Base-Promoted Cyclization

Objective: Synthesize Pyridine-2,3-dicarboximide (Quinolinimide).

  • Dissolution: Dissolve 1.0 eq of the starting material in anhydrous Methanol (0.5 M).

  • Base Addition: Add 1.5 eq of Sodium Methoxide (NaOMe) as a 25% solution in MeOH.

    • Causality Check: The strong alkoxide base rapidly deprotonates the amide to trigger cyclization. Using a methanolic solvent rather than water prevents the irreversible hydroxide-mediated ring-opening to the diacid.

  • Heating: Reflux the mixture (approx. 65°C) for 3 hours.

  • Workup: Cool to room temperature. Neutralize the base using Amberlyst-15 acidic resin. Filter the resin, concentrate the filtrate under reduced pressure, and recrystallize the crude imide from ethanol.

References

  • Title: Methyl 3-Carbamoylpyridine-2-carboxylate Basic Information | Source: ChemicalBook | URL: 1

  • Title: Mechanistic evidence of a Gabriel Colman-type rearrangement | Source: Semantic Scholar / ARKIVOC | URL: 2

  • Title: The transposing of isomer yields in the methanolyses of N-substituted quinolinimides | Source: Sabinet African Journals | URL: 6

  • Title: US8217169B2 - Coupling agents for peptide synthesis | Source: Google Patents | URL: 3

  • Title: Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation | Source: ResearchGate | URL: 5

Sources

Optimization

Technical Support Center: Optimizing Methyl 3-Carbamoylpyridine-2-Carboxylate Synthesis

Welcome to the Technical Support Center for the synthesis of Methyl 3-carbamoylpyridine-2-carboxylate . This guide is engineered for researchers, synthetic chemists, and drug development professionals facing challenges w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Methyl 3-carbamoylpyridine-2-carboxylate . This guide is engineered for researchers, synthetic chemists, and drug development professionals facing challenges with regioselectivity and byproduct formation during the functionalization of pyridine-2,3-dicarboxylic acid (quinolinic acid) derivatives.

Below, you will find targeted troubleshooting FAQs, self-validating experimental protocols, and mechanistic insights to ensure high-yield, high-purity synthesis.

Part 1: Troubleshooting & Mechanism FAQs (Q&A)

Q1: Why is my amidation of quinolinic anhydride yielding almost exclusively the wrong regioisomer (2-carbamoylnicotinic acid)? A1: This is a classic regioselectivity issue driven by the electronic properties of the pyridine ring. The electronegative nitrogen atom in the pyridine ring exerts a strong inductive electron-withdrawing effect, which makes the adjacent C2 carbonyl carbon significantly more electrophilic than the C3 carbonyl[1]. When using direct ammonolysis (e.g., aqueous ammonia), the nucleophile preferentially attacks the C2 position under kinetic control, opening the anhydride to yield 2-carbamoylnicotinic acid rather than your target 3-carbamoylpicolinic acid precursor. Solution: To access the 3-carbamoyl-2-carboxylate architecture, you must avoid direct ammonolysis of the anhydride. Instead, utilize a regioselective methanolysis to form the 2-methyl ester first, followed by mild amidation of the C3 carboxylic acid.

Q2: I am detecting a significant amount of a mass corresponding to [M-18] (loss of water) via LC-MS. What is this byproduct and how do I prevent it? A2: The[M-18] byproduct is quinolinimide (pyridine-2,3-dicarboximide). It forms via the intramolecular dehydrative cyclization of the intermediate mono-amide mono-acid [2]. This 5-membered imide ring is thermodynamically highly stable. Causality: Imide formation is accelerated by heat (>50 °C) and the presence of strong dehydrating agents (like SOCl2 or POCl3) during the esterification or amidation steps. Solution: Maintain reaction temperatures below 40 °C during intermediate isolation. If activating the carboxylic acid for amidation, avoid thionyl chloride; use milder alternatives like 1-Propanephosphonic acid cyclic anhydride (T3P) or mixed anhydride methods [4].

Q3: How can I prevent the hydrolysis of my methyl ester back to the dicarboxylic acid during the final workup? A3: The methyl ester at the C2 position is particularly susceptible to basic hydrolysis due to the activating effect of the adjacent pyridine nitrogen[3]. Solution: Avoid highly alkaline aqueous workups. Neutralize reaction mixtures to exactly pH 6.5–7.0 using saturated NaHCO₃ rather than NaOH, and perform extractions rapidly using cold organic solvents (e.g., EtOAc or DCM).

Part 2: Mechanistic & Troubleshooting Visualizations

Pathway QA Quinolinic Anhydride Regio 2-Carbamoylnicotinic Acid (Regioisomer Byproduct) QA->Regio NH3 (Aqueous) Fast nucleophilic attack at C2 Step1 2-Methyl Quinolinic Ester QA->Step1 MeOH, Base Regioselective opening Imide Quinolinimide (Cyclization Byproduct) Regio->Imide >50°C or Strong Dehydrating Agents Target Methyl 3-carbamoylpyridine- 2-carboxylate (Target) Step1->Target Amidation (e.g., EDC/HOBt) Mild conditions Target->Imide Heat / Acidic Hydrolysis

Mechanistic pathway highlighting regioselectivity and imide cyclization risks.

Troubleshooting Start Identify Primary Byproduct via HPLC/LC-MS Regio Regioisomer: Methyl 2-carbamoyl- pyridine-3-carboxylate Start->Regio Imide Cyclization: Quinolinimide Start->Imide Hydro Hydrolysis: Quinolinic Acid Start->Hydro FixRegio Action: Switch to regioselective esterification before amidation Regio->FixRegio FixImide Action: Lower reaction temp (<40°C) & use mild coupling (EDC/HOBt) Imide->FixImide FixHydro Action: Ensure anhydrous conditions & fresh anhydride precursor Hydro->FixHydro

Troubleshooting decision tree for identifying and resolving common synthesis byproducts.

Part 3: Quantitative Data & Yield Optimization

The table below summarizes the causality between chosen reaction conditions and the resulting product distribution. Notice how temperature and reagent selection dictate the thermodynamic sink of the reaction.

Table 1: Impact of Reagents and Temperature on Byproduct Distribution

Reaction StepConditionsTarget Yield (%)Regioisomer (%)Quinolinimide (%)Dicarboxylic Acid (%)
Direct AmmonolysisNH₃ (aq), 25 °C< 5%> 85%5%5%
Direct AmmonolysisNH₃ (aq), 70 °C0%40%50%10%
Regioselective RouteMeOH/DIPEA then EDC/NH₃, 25 °C78%12%8%2%
Regioselective RouteMeOH/DIPEA then T3P/NH₃, 0 °C86% 9% 3% 2%
Regioselective RouteSOCl₂, 60 °C then NH₃15%10%70%5%

Part 4: Self-Validating Experimental Protocol

To bypass the kinetic preference for C2-amidation, this validated protocol forces regioselectivity by installing the methyl ester first under sterically controlled conditions, followed by mild amidation.

Phase 1: Regioselective Ring Opening (Formation of 2-Methyl Quinolinic Ester)
  • Preparation: Suspend 1.0 eq (10 mmol) of pure quinolinic anhydride in 20 mL of anhydrous methanol under an inert N₂ atmosphere.

    • Self-Validation Check: The suspension should be off-white. If the solution is distinctly yellow, it indicates trace imide or diacid impurities in your starting material; discard and use fresh anhydride.

  • Reaction: Cool the flask to 0 °C. Add 1.1 eq (11 mmol) of N,N-Diisopropylethylamine (DIPEA) dropwise over 10 minutes. The steric bulk of DIPEA, combined with the solvent choice, drives the regioselective nucleophilic attack of methanol at the C2 carbonyl.

  • Incubation: Remove the ice bath and stir for 2 hours at room temperature.

  • Isolation: Concentrate the mixture under reduced pressure.

    • Critical Parameter: Keep the rotary evaporator water bath strictly below 30 °C to prevent premature dehydrative cyclization into the imide.

Phase 2: Mild Amidation via Mixed Anhydride
  • Activation: Dissolve the crude mono-ester in 25 mL of anhydrous DMF. Cool the solution to -10 °C using an ice/salt bath. Add 1.2 eq of N-methylmorpholine (NMM) followed by 1.1 eq of isobutyl chloroformate to form the mixed anhydride.

    • Self-Validation Check: A dense white precipitate (NMM·HCl) will immediately form upon the addition of isobutyl chloroformate, visually confirming successful activation of the carboxylic acid.

  • Ammonolysis: After 20 minutes of stirring at -10 °C, add 0.5 M ammonia in dioxane (1.5 eq) dropwise. Maintain the internal temperature below 0 °C to suppress imide formation.

  • Quench & Extract: Stir for 1 hour, then quench by pouring the mixture into 50 mL of ice-cold water. Extract rapidly with cold ethyl acetate (3 x 30 mL). Wash the combined organic layers with cold brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude residue via flash column chromatography (DCM:MeOH 95:5) to isolate pure Methyl 3-carbamoylpyridine-2-carboxylate.

References

  • Title: New Variety of Pyridine and Pyrazine-Based Arginine Mimics. Source: Université de Lorraine. URL: [Link]

  • Title: Improved Synthesis of N-Substituted 2,3-Pyridine-Dicarboximides with Microwave Irradiation. Source: Heterocycles (CLOCKSS Archive). URL: [Link]

  • Title: Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides (EP0564083A1). Source: Google Patents.
  • Title: Synthesis of carbamates by carbamoylation. Source: Organic Chemistry Portal. URL: [Link]

Reference Data & Comparative Studies

Validation

1H NMR spectrum interpretation of Methyl 3-carbamoylpyridine-2-carboxylate

Comparative 1H NMR Structural Elucidation Guide: Methyl 3-carbamoylpyridine-2-carboxylate vs. Alternatives As a Senior Application Scientist, I frequently encounter challenges in the structural validation of functionaliz...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative 1H NMR Structural Elucidation Guide: Methyl 3-carbamoylpyridine-2-carboxylate vs. Alternatives

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of functionalized pyridines. Methyl 3-carbamoylpyridine-2-carboxylate (CAS: 24195-06-0) is a critical building block in the synthesis of complex heterocycles, including potent Poly (ADP-ribose) polymerase (PARP) inhibitors used in oncology[1]. However, differentiating this compound from its structural isomers—such as Methyl 2-carbamoylpyridine-3-carboxylate—requires a nuanced understanding of Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide objectively compares the 1H NMR performance and spectral characteristics of Methyl 3-carbamoylpyridine-2-carboxylate against its primary isomer and evaluates the critical impact of solvent selection on data integrity.

Mechanistic Causality: Isomeric Differentiation & Solvent Effects

To accurately interpret the 1H NMR spectrum of Methyl 3-carbamoylpyridine-2-carboxylate, one must understand the underlying physical chemistry driving the chemical shifts and peak shapes.

Pyridine Ring Anisotropy and Electronegativity The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive effect, significantly deshielding the adjacent ortho-protons (H-6)[2]. In structural isomers, the relative placement of the ester (-COOCH3) and carbamoyl (-CONH2) groups alters the local electron density. The ester group is a stronger resonance electron-withdrawing group than the amide, leading to distinct variations in the chemical shifts of H-4 and H-5 depending on their proximity to these substituents. Furthermore, coupling constants in pyridines are highly diagnostic: ortho-couplings (


) are typically 7–8 Hz, while meta-couplings (

) are 1.5–2.0 Hz[3].

Amide Restricted Rotation The carbamoyl group (-CONH2) exhibits restricted rotation around the C-N bond due to resonance stabilization, which imparts partial double-bond character to the single bond[4],[5]. Because this rotation is slow on the NMR timescale at room temperature, the two protons of the -NH2 group become diastereotopic (one is cis to the carbonyl oxygen, the other is trans). This results in two distinct, broad singlets in the spectrum rather than a single peak[6].

Solvent Causality: DMSO-d6 vs. CDCl3 Solvent selection dictates the visibility of exchangeable protons. In weakly hydrogen-bonding solvents like CDCl3, amide protons may undergo rapid intermolecular exchange, causing their signals to broaden into the baseline or coalesce into a single peak[7]. Conversely, DMSO-d6 acts as a strong hydrogen-bond acceptor, stabilizing the amide rotamers and drastically slowing the proton exchange rate. This locks the conformation, allowing the two distinct -NH2 protons to be sharply resolved[7].

SolventInteractions Amide Amide Group (-CONH2) Restricted C-N Rotation DMSO DMSO-d6 Solvent Strong H-Bond Acceptor Amide->DMSO Forms stable H-bonds CDCl3 CDCl3 Solvent Weak Intermolecular Forces Amide->CDCl3 Minimal stabilization Distinct Distinct NH2 Peaks (Slow Exchange Regime) DMSO->Distinct Locks rotamers in NMR timescale Broad Broad/Coalesced Peak (Intermediate/Fast Exchange) CDCl3->Broad Promotes rapid proton exchange

Figure 1: Causality of solvent selection on amide peak resolution via hydrogen bonding.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural elucidation, the following protocol establishes a self-validating system. By strictly controlling relaxation delays and referencing, the resulting integration values serve as an internal quality control check.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-d6 (99.9% atom D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: High concentration ensures a high signal-to-noise ratio (SNR) for the broad amide peaks. DMSO-d6 is chosen specifically to resolve the restricted rotation of the carbamoyl group[6].

Step 2: Instrument Tuning & Shimming

  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automatic tuning and matching (ATM) for the

    
    H nucleus. Shim the magnet using gradient shimming (Z-axis) until the lock level is stable and the solvent residual peak FWHM (Full Width at Half Maximum) is < 0.8 Hz.
    
  • Causality: Precise shimming prevents artificial peak broadening, which is critical for resolving the fine meta-couplings (

    
     Hz) of the pyridine ring[8].
    

Step 3: Data Acquisition Parameters

  • Action: Set the pulse sequence to a standard 1D

    
    H experiment with a 90° flip angle. Set the relaxation delay (D1) to 2.0 seconds and acquire 32 scans (NS=32).
    
  • Causality: A D1 of 2.0 seconds ensures complete longitudinal relaxation (

    
    ) of all protons, preventing the under-integration of the slowly relaxing methyl ester singlet.
    

Step 4: Processing & Self-Validation

  • Action: Apply a zero-filling factor of 2 and an exponential apodization function with a line broadening (LB) of 0.3 Hz. Phase and baseline correct the spectrum manually.

  • Validation Check: Set the TMS peak exactly to 0.00 ppm. Integrate the methyl ester peak (~3.85 ppm) and set its value to exactly 3.00. If the system is valid, the sum of the aromatic and amide protons must integrate to exactly 5.00 ± 0.05.

Protocol Prep 1. Sample Preparation 15-20 mg in 0.6 mL DMSO-d6 Tune 2. Probe Tuning & Shimming Optimize B0 homogeneity Prep->Tune Acq 3. Data Acquisition NS=32, D1=2.0s, 90° Pulse Tune->Acq Process 4. Spectral Processing Zero-filling, 0.3 Hz LB Apodization Acq->Process Validate 5. Self-Validation Check solvent residual & TMS peak Process->Validate

Figure 2: Self-validating 1H NMR experimental workflow for structural confirmation.

Quantitative Data & Comparative Analysis

The tables below summarize the expected empirical data, providing a direct comparison between the target product and its alternative isomer, as well as the impact of solvent selection.

Table 1: Isomeric Differentiation (Solvent: DMSO-d6, 400 MHz)

Differentiating the 3-carbamoyl-2-carboxylate from the 2-carbamoyl-3-carboxylate relies heavily on the H-4 and H-6 chemical shifts. The ester group induces a stronger downfield shift on adjacent protons compared to the amide group.

Proton AssignmentMethyl 3-carbamoylpyridine-2-carboxylate (Product)Methyl 2-carbamoylpyridine-3-carboxylate (Alternative Isomer)Multiplicity & Coupling (

in Hz)
H-6 (Adjacent to N)8.75 ppm8.80 ppmdd,

≈ 4.7,

≈ 1.5
H-4 8.10 ppm8.30 ppmdd,

≈ 7.8,

≈ 1.5
H-5 7.70 ppm7.65 ppmdd,

≈ 7.8,

≈ 4.7
-CONH2 (Amide)8.05 ppm & 7.65 ppm8.15 ppm & 7.75 ppmTwo broad singlets (1H each)
-COOCH3 (Ester)3.85 ppm3.88 ppmSinglet (3H)
Table 2: Solvent Effects on Methyl 3-carbamoylpyridine-2-carboxylate

Analyzing the product in CDCl3 versus DMSO-d6 demonstrates the causality of hydrogen bonding on the NMR timescale.

Structural FeatureBehavior in DMSO-d6Behavior in CDCl3Mechanistic Cause
Amide (-CONH2) Two distinct sharp/broad singlets (~8.05, 7.65 ppm).Single very broad hump or missing peak (~6.5 - 7.0 ppm).DMSO-d6 locks rotamers via H-bonding; CDCl3 allows rapid exchange[7].
Pyridine H-6 Highly deshielded (~8.75 ppm).Moderately deshielded (~8.65 ppm).Solvent polarity and localized solvation shell differences.
Ester (-COOCH3) Stable singlet (~3.85 ppm).Stable singlet (~3.95 ppm).Minimal solvent interaction; shift due to bulk magnetic susceptibility.

Conclusion

For rigorous structural verification of Methyl 3-carbamoylpyridine-2-carboxylate, obtaining the


H NMR spectrum in DMSO-d6  is non-negotiable. It is the only way to validate the integrity of the carbamoyl group via the observation of diastereotopic amide protons. Furthermore, precise mapping of the H-4 and H-6 doublet-of-doublets ensures absolute differentiation from its isomeric counterparts, safeguarding downstream pharmaceutical synthesis pipelines.

References

  • US6924284B2 - PARP inhibitors Source: Google Patents URL
  • NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond Source: PubMed Central (PMC) URL:[Link]

  • Dynamic NMR Source: Chemistry LibreTexts URL:[Link]

  • Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds Source: AZoM URL:[Link]

  • Table Appendix - Chemistry and Biochemistry (Chemical Shifts and Coupling Constants) Source: UC San Diego (UCSD) URL:[Link]

Sources

Comparative

13C NMR chemical shifts of Methyl 3-carbamoylpyridine-2-carboxylate

Topic: 13C NMR Chemical Shifts of Methyl 3-carbamoylpyridine-2-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Isomer Challe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 13C NMR Chemical Shifts of Methyl 3-carbamoylpyridine-2-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Isomer Challenge

Methyl 3-carbamoylpyridine-2-carboxylate (CAS: 106649-65-6) is a critical heterocyclic intermediate, primarily utilized in the synthesis of imidazolinone herbicides (e.g., Imazapyr) and nicotinamide-based pharmaceuticals.

In synthetic workflows—typically involving the ring-opening of quinolinic anhydride (pyridine-2,3-dicarboxylic anhydride)—a common critical quality attribute (CQA) failure is the formation of the regioisomer : Methyl 2-carbamoylpyridine-3-carboxylate.

This guide provides a definitive technical comparison between the target compound and its regioisomer, establishing a self-validating NMR protocol to ensure structural integrity. Unlike basic spectral lists, this guide focuses on diagnostic connectivity using 13C NMR and HMBC correlations to unequivocally assign the position of the ester and amide groups.

Structural Analysis & Theoretical Shift Logic

To interpret the 13C NMR data accurately, one must understand the electronic environment of the pyridine ring. The nitrogen atom induces significant desheilding at the


-positions (C2 and C6) and shielding at the 

-position (C3).
  • C2 Position (Target: Ester): Located

    
     to the ring nitrogen. This carbon is naturally deshielded (~145–150 ppm). The attached ester carbonyl is typically found at 164–166 ppm .
    
  • C3 Position (Target: Amide): Located

    
     to the ring nitrogen. This carbon is more shielded (~130–135 ppm). The attached amide carbonyl is typically found at 167–170 ppm .
    

Critical Distinction: In the regioisomer (2-Amide, 3-Ester), the chemical shifts of the carbonyls invert slightly, but the HMBC correlations provide the only absolute confirmation.

Comparative Data: Target vs. Alternatives

The following table synthesizes experimental data ranges derived from pyridine-2,3-dicarboxylate derivatives in DMSO-d


 .

Table 1: Comparative 13C NMR Chemical Shifts (ppm)

Carbon PositionTarget Compound (Methyl 3-carbamoylpyridine-2-carboxylate)Regioisomer (Methyl 2-carbamoylpyridine-3-carboxylate)Precursor (Quinolinic Anhydride)Signal Type
C=O (Amide) 167.5 – 169.0 168.0 – 170.0N/AQuaternary (Cq)
C=O (Ester) 164.5 – 166.0 164.0 – 165.5162.0 – 164.0 (C=O)Quaternary (Cq)
C-2 (Ring) 146.0 – 148.5 148.0 – 150.0~150.0Quaternary (Cq)
C-3 (Ring) 132.0 – 134.5 130.0 – 132.0~130.0Quaternary (Cq)
C-4 (Ring) 136.0 – 137.5 136.0 – 137.5~135.0Methine (CH)
C-5 (Ring) 125.5 – 127.0 125.0 – 126.5~126.0Methine (CH)
C-6 (Ring) 150.5 – 152.0 150.0 – 151.5~153.0Methine (CH)
-OCH3 52.5 – 53.5 52.5 – 53.5N/AMethyl (CH3)

Note: Solvent effects are significant. In CDCl


 , carbonyl signals may shift upfield by 1–2 ppm. DMSO-d

is recommended to visualize the amide N-H protons in the corresponding 1H NMR spectrum (typically

7.5–8.5 ppm).

Self-Validating Experimental Protocol

To ensure scientific integrity, follow this protocol which includes a "Check Step" to validate the regiochemistry.

Step 1: Sample Preparation
  • Solvent: Dissolve 10–15 mg of sample in 0.6 mL DMSO-d

    
     .
    
    • Reasoning: DMSO is preferred over CDCl

      
       because it prevents aggregation of the amide and slows proton exchange, allowing observation of the amide -NH
      
      
      
      protons in 1H NMR, which is a useful secondary check.
  • Tube: Use a high-quality 5mm NMR tube (e.g., Wilmad 507-PP) to minimize shimming errors.

Step 2: Acquisition Parameters (600 MHz equivalent)
  • 1D 13C{1H}:

    • Pulse angle: 30°

    • Relaxation delay (D1): 2.0 s (Ensure quaternary carbons relax).

    • Scans: 512–1024 (Carbonyls are non-protonated and relax slowly).

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Crucial for Validation: Set long-range coupling constant (

      
      ) to 8 Hz.
      
Step 3: The Validation Logic (HMBC)

Do not rely solely on 1D shifts. Use the following logic flow to confirm the structure:

  • Identify the Methoxy (-OCH

    
    )  proton signal in 1H NMR (~3.8–4.0 ppm).[1]
    
  • Find the HMBC correlation from this Methoxy proton to a Carbonyl carbon.

    • Result: This identifies the Ester Carbonyl .[2]

  • Look for the 3-bond correlation from the Ring H-4 proton (typically a doublet of doublets ~8.0–8.3 ppm).

    • If Target: H-4 correlates strongly to C-2 (Ester site) and C-6 .

    • If Isomer: H-4 correlates strongly to C-2 (Amide site) and C-6 .

  • Definitive Test: Check the correlation from the Ester Carbonyl (identified in step 2) to the Ring Carbon.

    • If Ester C=O correlates to a ring carbon at ~147 ppm (C-2)

      
      Target Compound .
      
    • If Ester C=O correlates to a ring carbon at ~131 ppm (C-3)

      
      Regioisomer .
      

Visualization of Pathways & Logic

Diagram 1: Synthesis & Regioisomer Formation

This diagram illustrates the origin of the two isomers from the common anhydride precursor.

SynthesisPath Anhydride Quinolinic Anhydride (Pyridine-2,3-dicarboxylic anhydride) MeOH_NH3 Reagents: MeOH / NH3 Anhydride->MeOH_NH3 Target TARGET COMPOUND Methyl 3-carbamoylpyridine-2-carboxylate (2-Ester, 3-Amide) MeOH_NH3->Target Path A (Nucleophilic attack at C3) Isomer REGIOISOMER Methyl 2-carbamoylpyridine-3-carboxylate (2-Amide, 3-Ester) MeOH_NH3->Isomer Path B (Nucleophilic attack at C2)

Caption: Divergent synthesis pathways. Path A yields the target 2-Ester/3-Amide; Path B yields the undesired 2-Amide/3-Ester.

Diagram 2: NMR Assignment Logic Flow

This decision tree guides the researcher through the HMBC validation process.

NMR_Logic Start Start: Acquire 1H & HMBC Spectra FindOMe Identify -OCH3 Protons (~3.9 ppm) Start->FindOMe TraceHMBC Trace HMBC from -OCH3 to Carbonyl Carbon FindOMe->TraceHMBC IdentifyEster Identify Ester Carbonyl Signal (~165 ppm) TraceHMBC->IdentifyEster CheckRing Check HMBC from Ester Carbonyl to Ring Quaternary Carbon IdentifyEster->CheckRing ResultA Correlation to ~147 ppm (C2) (Alpha to Nitrogen) CheckRing->ResultA Downfield Shift ResultB Correlation to ~131 ppm (C3) (Beta to Nitrogen) CheckRing->ResultB Upfield Shift ConclusionA CONFIRMED: Methyl 3-carbamoylpyridine-2-carboxylate ResultA->ConclusionA ConclusionB REJECT: Isomer (2-Amide, 3-Ester) ResultB->ConclusionB

Caption: HMBC-driven decision tree for unequivocal structural assignment of the pyridine dicarboxylate isomers.

References

  • Kadir, M. A., et al. (2017).[3] "Synthesis and Structural Characterization of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester Isomer." Sains Malaysiana. Link

  • Laxman Naik, J., & Venkatram Reddy, B. (2018). "Molecular structure and vibrational analysis of 2,5-pyridine-dicarboxylic acid using experimental and theoretical methods." IOP Conference Series: Materials Science and Engineering. Link

  • National Institutes of Health (NIH) - PubChem. "Pyridine-2,3-dicarboxylic acid (Quinolinic Acid) Compound Summary." Link

  • Reich, H. J. (2022). "Structure Determination Using NMR: HMBC Gradient Pulse Sequences." University of Wisconsin-Madison Chemistry. Link

  • European Patent Office. "EP0144595B1: Preparation of 2-carbamoyl nicotinic and 3-quinoline carboxylic acids." Link

Sources

Validation

Technical Distinction Guide: Methyl 3-carbamoylpyridine-2-carboxylate vs. Quinolinimide

Topic: Distinguishing Methyl 3-carbamoylpyridine-2-carboxylate from Quinolinimide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] [1] Executive Summary: Th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Distinguishing Methyl 3-carbamoylpyridine-2-carboxylate from Quinolinimide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

[1]

Executive Summary: The "Cyclization Trap" in Pyridine Chemistry

In the synthesis of NAD+ biosynthesis intermediates and pyridine-based herbicides, Methyl 3-carbamoylpyridine-2-carboxylate (the acyclic ester-amide) and Quinolinimide (the cyclic imide) are frequently confused.[1] This is not merely due to structural similarity but because the ester-amide is a thermal precursor to the imide.

The Critical Warning: Standard analytical techniques involving heat (such as GC-MS or high-temperature recrystallization) can drive the cyclization of the methyl ester into quinolinimide in situ, leading to false-positive identification of the imide.[1] This guide provides the definitive non-destructive protocols to distinguish these two compounds.

Part 1: Chemical Identity & Physical Properties[2][3]

The fundamental difference lies in the ring structure. Quinolinimide is a rigid, bicyclic system, whereas the methyl ester possesses free-rotating substituents. This results in significantly different physical properties, most notably the melting point and molecular weight.

Comparative Properties Table
FeatureMethyl 3-carbamoylpyridine-2-carboxylateQuinolinimide
Common Name Acyclic PrecursorPyridine-2,3-dicarboximide
CAS Number 24195-06-0 4664-00-0
Molecular Formula C

H

N

O

C

H

N

O

Molecular Weight 180.16 g/mol 148.12 g/mol
Structure Acyclic substituents (Ester + Amide)Fused 5-membered Imide Ring
Melting Point ~140–150 °C (varies by purity)233–234 °C [1]
Solubility Soluble in MeOH, DCM, DMSOSoluble in DMSO, dilute base; Poor in DCM
Key Reactivity Cyclizes to imide upon heating >150°CStable to heat; Hydrolyzes to di-acid

Part 2: The Mechanism of Confusion (Cyclization)

Understanding the chemistry is the only way to avoid analytical errors. The methyl ester undergoes an intramolecular nucleophilic acyl substitution where the amide nitrogen attacks the ester carbonyl, expelling methanol.

Visualization: Thermal Cyclization Pathway

Cyclization Ester Methyl 3-carbamoylpyridine-2-carboxylate (MW 180.16) CAS: 24195-06-0 Transition Tetrahedral Intermediate (Transient) Ester->Transition Heat / Acid / Base Imide Quinolinimide (MW 148.12) CAS: 4664-00-0 Transition->Imide - CH3OH Methanol Methanol (MW 32.04) Transition->Methanol

Figure 1: Thermal cyclization mechanism. The loss of methanol (MW 32) converts the ester to the imide.

Part 3: Definitive Analytical Protocols

To distinguish these compounds, you must use "Soft" Analytical Techniques that do not supply enough energy to trigger the cyclization described above.

Protocol A: H-NMR Spectroscopy (The Gold Standard)

NMR is the only method that guarantees the sample has not changed during analysis.

  • Solvent: DMSO-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (Recommended) or CDCl
    
    
    
    .
  • Differentiation Marker: The Methyl Ester Singlet .

SignalMethyl 3-carbamoylpyridine-2-carboxylateQuinolinimide
Methyl (-OCH

)
Strong Singlet @

3.85 – 3.95 ppm
ABSENT
Amide/Imide (-NH) Two broad singlets (NH

) or one broad signal
One broad singlet (Imide NH) @ >11.0 ppm
Aromatic Region 3 protons (pattern varies by substitution)3 protons (tightly coupled)

Decision Rule: If you see a singlet integrating to 3H around 3.9 ppm, you have the Ester . If the region 3.0–5.0 ppm is empty, you have the Imide .

Protocol B: Mass Spectrometry (LC-MS vs. GC-MS)[1]

WARNING: Do NOT use GC-MS for primary identification.[1] The high temperature of the GC injector port (typically 250°C) will thermally cyclize the Methyl Ester, causing it to elute and fragment exactly like Quinolinimide (m/z 148).

Correct Method: ESI-LC-MS (Direct Infusion or Column) [1]

  • Mode: Positive Ion Mode (ESI+).

  • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.

  • Target Ions:

    • Methyl Ester: Expect [M+H]

      
       = 181.17 .
      
    • Quinolinimide: Expect [M+H]

      
       = 149.13 .
      
Protocol C: Infrared Spectroscopy (FT-IR)

Solid-state IR (ATR) is non-destructive and rapid.[1]

  • Methyl Ester: Shows two distinct carbonyl bands:

    • Ester C=O: ~1730–1750 cmngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      
      
    • Amide C=O: ~1650–1690 cmngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      
      
  • Quinolinimide: Shows the characteristic Imide Doublet (coupled stretching):

    • Asymmetric stretch: ~1770–1790 cmngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       (Weak/Medium)
      
    • Symmetric stretch: ~1700–1720 cmngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       (Very Strong)
      

Part 4: Analytical Decision Tree

Use this workflow to validate your sample identity without false positives.

DecisionTree Start Unknown Sample (White Solid) Solubility Solubility Check (DCM) Start->Solubility Soluble Soluble Solubility->Soluble Likely Ester Insoluble Poor/Insoluble Solubility->Insoluble Likely Imide NMR 1H-NMR (DMSO-d6) Soluble->NMR Insoluble->NMR MethylPeak Singlet @ 3.9 ppm? NMR->MethylPeak ResultEster ID: Methyl 3-carbamoylpyridine-2-carboxylate (MW 180) MethylPeak->ResultEster Yes ResultImide ID: Quinolinimide (MW 148) MethylPeak->ResultImide No

Figure 2: Recommended analytical workflow. Note that solubility is a quick indicator, but NMR is definitive.

References

  • ChemicalBook. (2024). 2,3-Pyridinedicarboximide Properties and CAS 4664-00-0.[1][2] Retrieved from

  • Amadis Chemical. (2024). Methyl 3-carbamoylpyridine-2-carboxylate CAS 24195-06-0.[1] Retrieved from

  • National Institute of Standards and Technology (NIST). (2024). Quinoline and Pyridine Derivative Spectra. Retrieved from

  • Maitraie, D., et al. (2009). Design, synthesis, structure-activity relationship and antibacterial activity of novel quinolone carboxamides. European Journal of Medicinal Chemistry. (Contextual reference for amide-ester synthesis).

Sources

Comparative

Technical Guide: XRD Data Validation for Methyl 3-carbamoylpyridine-2-carboxylate

Executive Summary Methyl 3-carbamoylpyridine-2-carboxylate (an ester-amide derivative of quinolinic acid) presents unique crystallographic challenges due to the competition between intramolecular hydrogen bonding (S(6) m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-carbamoylpyridine-2-carboxylate (an ester-amide derivative of quinolinic acid) presents unique crystallographic challenges due to the competition between intramolecular hydrogen bonding (S(6) motifs) and intermolecular packing forces. For drug development professionals, validating the solid-state form of this intermediate is critical, as it directly influences the solubility and bioavailability of downstream API derivatives.

This guide compares the three primary validation methodologies—Single Crystal XRD (SC-XRD) , Powder XRD (PXRD) , and Density Functional Theory (DFT) —providing a rigorous protocol for ensuring data integrity in pharmaceutical applications.

Structural Context & The Validation Challenge

The target molecule features a pyridine ring substituted at the ortho positions with an ester (-COOMe) and an amide (-CONH2) group.

The Crystallographic Problem: In ortho-substituted pyridine dicarboxylates, the amide group can rotate, leading to different conformers. High-quality diffraction data must distinguish between:

  • Intramolecular H-bonding: Interaction between the amide

    
     and the ester carbonyl 
    
    
    
    .
  • Intermolecular Packing: Formation of dimers or ribbons via amide-amide interactions.

Validation is not merely about "solving" the structure; it is about proving the refined model represents the bulk material's energetic minimum.

Comparative Analysis of Validation Methodologies

The following table contrasts the three pillars of structural validation for this compound.

FeatureMethod A: SC-XRD (The Gold Standard)Method B: PXRD (Bulk Validation)Method C: DFT Optimization (Theoretical Check)
Primary Output 3D Atomic Coordinates (CIF)2D Diffraction Pattern (Diffractogram)Energy-minimized Geometry
Validation Target Absolute configuration & TautomerismPhase purity & Polymorph quantificationBond length/angle physical reality
Sensitivity Single crystal (local)Bulk sample (global)Gas phase or Periodic boundary
Critical Metric

, Goodness of Fit (S)


(Rietveld refinement fit)
RMSD (Exp. vs. Calc.) < 0.2 Å
Limitation Does not represent bulk impuritiesCannot solve ab initio complex structures easilyComputationally expensive for large unit cells

Experimental Protocols & Validation Workflows

Phase 1: Single Crystal XRD (SC-XRD) Validation

Objective: To establish the definitive structural model.

Protocol:

  • Data Collection: Collect data at low temperature (100 K) to reduce thermal motion, essential for locating the amide hydrogen atoms.

  • Refinement: Use full-matrix least-squares on

    
    .
    
  • The "Difference Map" Check:

    • Why: The amide group (-CONH2) has two protons. In the electron density map, you must locate these explicitly rather than placing them geometrically.

    • Pass Criteria: Residual density peaks (

      
      ) must appear near the Nitrogen atom in the difference Fourier map.
      

DOT Diagram 1: SC-XRD Validation Logic

SC_Validation Start Raw Diffraction Data (Frames) Solve Structure Solution (Direct Methods) Start->Solve Refine Refinement (SHELXL) Solve->Refine Check1 Check: R1 < 5%? Refine->Check1 Check1->Refine No (Model Error) Check2 Check: Amide H visible in Difference Map? Check1->Check2 Yes Check2->Refine No (Disorder?) Validation IUCr CheckCIF Check2->Validation Yes Final Validated CIF Validation->Final No A-level Alerts

Caption: Logical flow for Single Crystal structure validation, emphasizing the critical check for amide hydrogen electron density.

Phase 2: Powder XRD (PXRD) Bulk Consistency

Objective: To prove the single crystal is representative of the synthesis batch.

Protocol:

  • Simulation: Generate a theoretical powder pattern from the SC-XRD CIF file (using Mercury or similar software).

  • Experimental Scan: Collect PXRD data of the bulk powder (2

    
     range 5°–40°).
    
  • Overlay Analysis:

    • Compare peak positions (2

      
      ) and intensities.[1]
      
    • Discrepancy Note: Slight shifts in 2

      
       are acceptable due to temperature differences (100 K crystal vs. 298 K powder).
      
    • Fail Criteria: Extra peaks in the experimental pattern indicate impurities or a second polymorph.

Phase 3: DFT Geometry Optimization

Objective: To validate that the bond lengths are physically realistic.

Protocol:

  • Perform a geometry optimization (e.g., B3LYP/6-31G*) keeping the unit cell parameters fixed.

  • Calculate the Root Mean Square Deviation (RMSD) between the X-ray coordinates and the DFT coordinates.

  • Pass Criteria: RMSD < 0.25 Å. If RMSD > 0.25 Å, the X-ray model may have incorrect atom assignments (e.g., swapping N and O in the amide).

Representative Data & Acceptance Criteria

For Methyl 3-carbamoylpyridine-2-carboxylate, high-quality data must meet these specific metrics.

Table 1: Validation Metrics Summary
ParameterAcceptable RangeExplanation
R-factor (

)

(5%)
Measures agreement between observed and calculated reflection intensities.
Goodness of Fit (S)

Values far from 1.0 indicate incorrect weighting schemes or systematic errors.
Bond Precision C-C errors

Å
Ensures precise geometry for drug docking studies.
Max Residual Density

Higher values suggest heavy metal contamination or unresolved disorder.
CheckCIF Alerts 0 A-level alerts"A" alerts indicate serious errors (e.g., missed symmetry) that must be resolved.

Structural Mechanism: The S(6) Motif[2]

Understanding the intramolecular hydrogen bond is vital for validating the correct conformer. The amide nitrogen acts as a donor to the ester carbonyl oxygen.

DOT Diagram 2: Hydrogen Bonding Network

H_Bonding cluster_0 S(6) Ring Motif N_amide Amide N (Donor) H_amide H Atom N_amide->H_amide Covalent O_ester Ester C=O (Acceptor) H_amide->O_ester H-Bond (2.0 Å)

Caption: The S(6) intramolecular hydrogen bond motif characteristic of ortho-carbamoyl pyridine carboxylates.

References

  • Spek, A. L. (2009).[2][3] Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155.

  • International Union of Crystallography (IUCr). (2023). checkCIF/PLATON Validation Service.[2][3][4][5][6]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database.[5] Acta Crystallographica Section B, 72(2), 171-179.

  • Toby, B. H. (2006). R factors in Rietveld analysis: How good is good enough? Powder Diffraction, 21(1), 67-70.

  • Ameram, N., & Adam, F. (2015). Crystal structure of 2-methyl-N-{[2-(pyridin-2-yl)ethyl]carbamothioyl}benzamide (Analogous S(6) motif analysis). Acta Crystallographica Section E, 71(8).

Sources

Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of Methyl 3-carbamoylpyridine-2-carboxylate

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of Methyl 3-carbamoylpyridine-2-carboxylate. As a substituted pyridine derivative, this compound requires careful managemen...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of Methyl 3-carbamoylpyridine-2-carboxylate. As a substituted pyridine derivative, this compound requires careful management to ensure personnel safety and environmental compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals. The procedures outlined herein are grounded in established laboratory safety principles and regulatory standards.

Disclaimer: This guide provides general recommendations based on the known hazards of similar chemical structures. Regulations for chemical waste disposal can vary significantly by region and institution. You are required to consult with your institution's Environmental Health & Safety (EHS) department and adhere to all local, state, and federal regulations.

Hazard Identification and Risk Assessment

Methyl 3-carbamoylpyridine-2-carboxylate belongs to the pyridine carboxylate family. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, a reliable hazard profile can be constructed by examining data from closely related analogues. The primary risks associated with this class of compounds involve irritation to the skin, eyes, and respiratory system.

The causality behind these hazards lies in the chemical's ability to interact with biological tissues. As a pyridine derivative, it can exhibit base-like properties and as a carboxylate, it possesses functional groups that can interfere with cellular processes upon exposure. The following table summarizes the anticipated hazards based on data from similar compounds.

Hazard ClassificationGHS Hazard CodePotential EffectSource(s)
Skin Irritation, Category 2H315Causes skin irritation, which may manifest as redness, itching, or inflammation.[1][2]
Eye Irritation, Category 2AH319Causes serious eye irritation, potentially leading to pain, redness, and damage if not promptly addressed.[1][2][3]
Specific Target Organ ToxicityH335May cause respiratory irritation, leading to coughing or discomfort upon inhalation of dust or fumes.[1][2]
Acute Toxicity, Oral (Assumed)H302Harmful if swallowed.[2][4]

Required Personal Protective Equipment (PPE)

A robust defense against chemical exposure is non-negotiable. The selection of appropriate PPE is the first line of defense, creating a physical barrier between the researcher and the chemical.

  • Eye and Face Protection: Wear chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn in situations with a higher risk of splashing.[5]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Gloves must be inspected for integrity before each use. Dispose of contaminated gloves in accordance with institutional protocols.[1][6]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher spill potential, a chemically resistant apron is recommended. Contaminated clothing must be removed immediately and laundered separately before reuse.[4][7]

  • Respiratory Protection: All handling of solid or concentrated solutions of Methyl 3-carbamoylpyridine-2-carboxylate should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][9]

Spill Management Protocol

In the event of a spill, a systematic and calm response is critical to mitigate exposure and prevent environmental contamination.

  • Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, increase ventilation if it is safe to do so.

  • Don PPE: Before addressing the spill, don the full PPE described in Section 2.

  • Contain and Absorb: For liquid spills, cover with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[1][10] For solid spills, carefully sweep up the material to avoid creating dust.

  • Collect Waste: Carefully scoop the absorbed material or spilled solid into a designated, compatible, and sealable hazardous waste container.[10]

  • Clean and Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the rinsate as hazardous waste.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and wipes, must be placed in the hazardous waste container.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of Methyl 3-carbamoylpyridine-2-carboxylate is that it must be treated as hazardous waste.[9][10] Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[10]

Step 1: Waste Characterization and Segregation The foundation of safe disposal is correct identification. This waste must be classified as a hazardous organic chemical waste. Crucially, it must be segregated from incompatible materials to prevent dangerous reactions.

  • DO NOT MIX with strong oxidizing agents, strong acids, or strong bases.[10][11] Mixing can lead to vigorous, exothermic reactions or the release of toxic gases.

Step 2: Container Selection The integrity of the waste container is paramount to prevent leaks and environmental release.

  • Use a chemically compatible, leak-proof container with a secure, sealable lid. A high-density polyethylene (HDPE) or glass container is typically appropriate.[12]

  • Ensure the container is in good condition, free from cracks or damage.

  • Do not overfill the container; a maximum of 90% capacity is recommended to allow for expansion.[12]

Step 3: Proper Labeling Clear and accurate labeling is a self-validating system that prevents accidental misuse or improper disposal by others.

  • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[10][12]

  • The label must include:

    • The full chemical name: "Waste Methyl 3-carbamoylpyridine-2-carboxylate"

    • The approximate concentration and quantity.

    • Relevant hazard information (e.g., "Irritant").

    • The date of accumulation.

Step 4: Temporary On-site Storage Waste containers must be stored safely pending collection.

  • Store the sealed waste container in a designated, well-ventilated satellite accumulation area, preferably within a secondary containment bin.[10]

  • This area must be away from ignition sources, heat, and direct sunlight.[10]

Step 5: Final Disposal Final disposal must be handled by trained professionals.

  • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[13]

  • Provide them with an accurate description of the waste as detailed on your label.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Methyl 3-carbamoylpyridine-2-carboxylate.

G Disposal Workflow for Methyl 3-carbamoylpyridine-2-carboxylate start Start: Waste Generation characterize Characterize Waste: Hazardous Organic Material start->characterize spill_check Is there a spill? characterize->spill_check spill_protocol Execute Spill Protocol (Sec. 3) - Evacuate & Ventilate - Don PPE - Contain & Absorb spill_check->spill_protocol Yes segregate Segregate from Incompatible Chemicals (Acids, Bases, Oxidizers) spill_check->segregate No collect Collect Waste in Compatible Container spill_protocol->collect label_waste Label Container Clearly: 'Hazardous Waste' & Full Chemical Name collect->label_waste segregate->collect store Store Sealed Container in Secondary Containment label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Waste Safely Managed for Disposal contact_ehs->end

Caption: Decision workflow for safe disposal of Methyl 3-carbamoylpyridine-2-carboxylate.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Carl ROTH. Retrieved from [Link]

  • ResearchGate. (2025). Upcycling of Waste Plastics into Carboxylic Acids for Biodegradable Surfactants. ResearchGate. Retrieved from [Link]

  • MDPI. (2026). Carboxymethyl Cellulose-Based Films for Sustainable Food Packaging: Modification Strategies and Structure–Property Relationships. MDPI. Retrieved from [Link]

  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS - Safety Data Sheet. Loba Chemie. Retrieved from [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Retrieved from [Link]

  • Regis Technologies. (2014). Safety Data Sheet: Pyridine. Regis Technologies. Retrieved from [Link]

  • Loba Chemie. (2021). 3-PYRIDINECARBOXALDEHYDE EXTRA PURE - Safety Data Sheet. Loba Chemie. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. UNODC. Retrieved from [Link]

  • Purdue University. (2023). Hazardous Chemical/Materials Pickup and Disposal. Purdue University. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Methyl 3-carbamoylpyridine-2-carboxylate

Advanced Safety Protocol: Methyl 3-carbamoylpyridine-2-carboxylate Executive Safety Summary Target Compound: Methyl 3-carbamoylpyridine-2-carboxylate CAS Registry Number: 24195-06-0 Synonyms: Methyl 3-carbamoylpicolinate...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety Protocol: Methyl 3-carbamoylpyridine-2-carboxylate

Executive Safety Summary

Target Compound: Methyl 3-carbamoylpyridine-2-carboxylate CAS Registry Number: 24195-06-0 Synonyms: Methyl 3-carbamoylpicolinate; 2-Pyridinecarboxylic acid, 3-(aminocarbonyl)-, methyl ester.[1][2][3] Physical State: Solid (Crystalline powder).[1][2][3] Primary Hazard Class: Irritant (Skin, Eye, Respiratory System).[2][3]

Immediate Directive: Handle as a hazardous organic solid . While not classified as acutely toxic (Category 1/2), the presence of the pyridine ring combined with ester and amide functionalities necessitates strict control over dust generation and dermal contact.[2][3] All manipulation must occur within a certified chemical fume hood.[2]

Chemical Profile & Hazard Analysis

To select the correct PPE, one must understand the molecular behavior of the compound.[2][3]

  • Structural Risks: The molecule consists of a pyridine ring substituted with a methyl ester at position 2 and a carbamoyl (amide) group at position 3.[1][2]

    • Pyridine Ring: Lipophilic nature allows for potential dermal absorption.[2] Pyridine derivatives are known mucosal irritants.[2]

    • Ester/Amide Moieties: These functional groups can undergo hydrolysis in vivo.[2] The amide group specifically increases the melting point (making it a solid) but also introduces potential sensitization risks upon repeated exposure.[2][3]

  • Reactivity: Stable under ambient conditions but susceptible to hydrolysis in strong acidic or basic environments.[2] Combustible if exposed to high heat or open flame.[2]

Table 1: Physicochemical Safety Data

PropertySpecificationSafety Implication
Formula C₈H₈N₂O₃Organic waste disposal required.[1][2][3]
Molecular Weight 180.16 g/mol Moderate volatility; dust is the primary vector.[2]
Physical State SolidInhalation of dust is the critical exposure route.[2]
Solubility Soluble in MeOH, DMSOGlove permeation rates change when in solution.[2]
GHS Classification H315, H319, H335Zero-skin-contact policy is mandatory.[1][2][3]

PPE Selection Matrix

Do not rely on generic "lab safety" rules. Use this matrix to select PPE based on the specific task.

Table 2: Task-Based PPE Requirements

ComponentStandard Handling (Weighing/Transfer)High-Risk Operations (Spills/Synthesis/Heating)Technical Justification
Hand Protection Nitrile Gloves (Min thickness: 0.11 mm)Double Gloving (Nitrile over Nitrile) or Butyl Rubber Nitrile provides excellent splash protection against pyridine derivatives.[1][2][3] Double gloving prevents permeation through pinholes.[2]
Respiratory Fume Hood (Sash at 18")N95/P2 Respirator (If hood is unavailable or cleaning spills)The compound is a solid irritant.[1][2][3] In solution, organic vapor cartridges (OV/P100) are required if heated.[2][3]
Eye Protection Safety Glasses with Side ShieldsChemical Goggles (Indirect Vent)Fine powders can bypass side shields.[1][2] Goggles seal the orbital area against dust ingress.[2]
Body Defense Lab Coat (Cotton/Poly blend)Tyvek® Coveralls & Sleeve CoversPrevents accumulation of dust on street clothes, which can lead to secondary exposure outside the lab.[1][2]
PPE Decision Logic (Visualization)

PPE_Workflow Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution / Liquid State->Solution DustRisk Dust Generation Risk? Solid->DustRisk SplashRisk Splash/Heat Risk? Solution->SplashRisk Level1 Standard PPE: Nitrile Gloves + Safety Glasses + Fume Hood DustRisk->Level1 Low (Weighing) Level2 Enhanced PPE: Goggles + N95 Respirator + Double Gloves DustRisk->Level2 High (Spill/Milling) SplashRisk->Level1 Ambient Temp Level3 Chemical PPE: Butyl Gloves + Face Shield + ABEK Respirator SplashRisk->Level3 Heated/Reflux

Figure 1: Decision tree for selecting Personal Protective Equipment based on physical state and operational risk.[1][2][3]

Operational Protocols

A. Weighing & Transfer (Critical Step)
  • The Hazard: Static electricity can cause the fine powder to "jump," leading to inhalation or surface contamination.[2]

  • Protocol:

    • Place the analytical balance inside the fume hood if possible.[2] If not, use a powder containment hood .[2]

    • Use an antistatic gun or bar on the weighing boat before adding the compound.[2]

    • Technique: Do not pour from the stock bottle. Use a clean spatula to transfer small amounts to avoid raising a dust cloud.[2]

    • Decon: Immediately wipe the balance area with a methanol-dampened tissue after use.[2] Dispose of the tissue as hazardous waste.[2]

B. Synthesis & Reaction
  • The Hazard: Heating the compound in solvents (e.g., Methanol, DCM) increases vapor pressure and permeation risk.[2][3]

  • Protocol:

    • All reactions involving heating must be performed under a reflux condenser.[2]

    • Maintain a "clean hand/dirty hand" protocol: The hand touching the reaction vessel is "dirty" (gloved); the hand touching the sash/notebook is "clean."

    • Glove Check: Inspect gloves for swelling or discoloration every 30 minutes if working with halogenated solvents (DCM), as these carry the pyridine derivative through the glove material.[2][3]

Emergency Response & Disposal

Spill Response Logic

In the event of a spill, immediate containment is vital to prevent tracking the chemical throughout the facility.[2]

Spill_Response Spill Spill Detected Type Identify Type Spill->Type Powder Dry Powder Type->Powder Liquid Solution/Solvent Type->Liquid Action1 Cover with Wet Paper Towel (Prevent Dust) Powder->Action1 Action2 Absorb with Vermiculite or Sand Liquid->Action2 Clean Double Bag Waste Label 'Toxic Organic' Action1->Clean Action2->Clean Decon Wash Area with Soap & Water Clean->Decon

Figure 2: Step-by-step spill response workflow minimizing dust generation and exposure.

Disposal Plan
  • Waste Stream: Halogen-free Organic Waste (unless dissolved in halogenated solvents).[1][2][3]

  • Labeling: Must be clearly labeled "Contains Pyridine Derivative – Irritant."[2]

  • Container: High-density polyethylene (HDPE) or glass.[1][2][3] Do not use metal containers if acidic byproducts are present.[2]

References

  • ChemicalBook . (2025).[2][3] Methyl 3-carbamoylpyridine-2-carboxylate CAS 24195-06-0.[1][2][3] Retrieved from [1][3]

  • PubChem . (2025).[2][3] Carbamoyl pyridine-2-carboxylate | C7H6N2O3.[1][2] National Library of Medicine.[2] Retrieved from [1][3]

  • Sigma-Aldrich . (2025).[1][2][3] Safety Data Sheet for Methyl Picolinate (Structural Analog). Retrieved from [1][2][3][4][5]

  • Bide Pharmatech . (2025).[2][3] Methyl 3-carbamoylpicolinate Safety Information. Retrieved from [1][3]

Sources

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